molecular formula C14H21NO2 B404905 N-hexyl-4-methoxybenzamide CAS No. 330467-48-6

N-hexyl-4-methoxybenzamide

Cat. No.: B404905
CAS No.: 330467-48-6
M. Wt: 235.32g/mol
InChI Key: QIINXNUWICTDPH-UHFFFAOYSA-N
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Description

N-Hexyl-4-methoxybenzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. Structurally, it belongs to a class of fatty acid amide derivatives, which have been the subject of studies due to their broad spectrum of potential biological activities . Research into structurally similar 4-methoxybenzamide compounds has indicated their relevance in the development of histone deacetylase (HDAC) inhibitors, a prominent class of therapeutics investigated for their antitumor properties in various cancer cell lines . Furthermore, amide derivatives bearing methoxy substituents are frequently explored for their antimicrobial properties. Studies on analogous compounds have demonstrated powerful in vitro antifungal and antibacterial activities, with research mechanisms including DNA binding studies to evaluate the interaction with calf thymus DNA (ctDNA), suggesting a potential mode of action for this class of molecules . The hexyl chain incorporated into its structure is a common feature in compounds designed to optimize lipophilicity, which can influence cell membrane permeability and overall bioactivity . As such, this compound serves as a valuable intermediate and tool compound for researchers in the fields of antibiotic discovery, anticancer agent development, and the synthesis of novel bioactive molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-hexyl-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-3-4-5-6-11-15-14(16)12-7-9-13(17-2)10-8-12/h7-10H,3-6,11H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIINXNUWICTDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Hexyl-4-methoxybenzamide: A Comprehensive Technical Guide to its Physical Properties for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the core physical properties of N-hexyl-4-methoxybenzamide, a compound of significant interest to researchers, scientists, and drug development professionals. This document moves beyond a simple recitation of data points to offer field-proven insights into the causality behind experimental choices and the implications of these properties in a drug development context.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound (CAS No. 330467-48-6) is a derivative of 4-methoxybenzamide, featuring a hexyl group attached to the amide nitrogen.[1] This structural modification significantly influences its physicochemical properties and, consequently, its biological activity. The presence of the N-hexyl chain enhances the lipophilicity of the molecule, a critical factor for cell membrane permeability and overall bioactivity.[1]

This class of compounds has garnered attention for its potential as histone deacetylase (HDAC) inhibitors, which are a promising class of therapeutics for various cancers.[1] Furthermore, derivatives of 4-methoxybenzamide have been explored for their antimicrobial properties.[1] Understanding the fundamental physical properties of this compound is therefore paramount for its synthesis, purification, formulation, and the interpretation of its biological activity.

Molecular and Spectroscopic Properties

A foundational understanding of a compound begins with its molecular identity and its interaction with electromagnetic radiation, which provides a unique spectroscopic fingerprint.

Molecular Identity

A summary of the key molecular identifiers for this compound is presented in the table below.

PropertyValueSource
Chemical Name This compoundIUPAC
CAS Number 330467-48-6
Molecular Formula C₁₄H₂₁NO₂
Molecular Weight 235.32 g/mol
InChI Key QIINXNUWICTDPH-UHFFFAOYSA-N
Spectroscopic Characterization

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The reported chemical shifts for this compound are detailed below.

Chemical Shift (ppm)Assignment
167.1C=O (Amide Carbonyl)
162.1Aromatic C-OCH₃
128.7Aromatic CH
127.3Aromatic C (quaternary)
113.7Aromatic CH
55.5OCH₃
40.2NH-CH₂
31.6CH₂
29.8CH₂
26.8CH₂
22.7CH₂
14.1CH₃

Source:

HRMS is a powerful technique for confirming the elemental composition of a molecule with high precision.

  • Calculated Monoisotopic Mass ([M+H]⁺): 236.1645 Da[1]

  • Experimental Monoisotopic Mass ([M+H]⁺): 236.1648 Da[1]

The excellent agreement between the calculated and experimental mass confirms the molecular formula C₁₄H₂₁NO₂.[1]

Core Physical Properties: Experimental Data and Predictive Insights

While some spectroscopic data for this compound is available, specific experimental data for its core physical properties such as melting point, boiling point, and density are not readily found in publicly accessible databases as of early 2026. This is not uncommon for a research chemical. In such cases, a combination of data from related compounds and predictive methods becomes essential.

Melting Point

The melting point is a critical indicator of purity for a crystalline solid. For the related compound, 4-methoxybenzamide (without the N-hexyl group), the melting point is reported to be in the range of 164-167 °C . The introduction of the flexible N-hexyl chain in this compound is expected to disrupt the crystal lattice packing compared to the unsubstituted amide. This disruption of intermolecular forces, particularly hydrogen bonding, would likely lead to a lower melting point for this compound. A precise experimental determination is necessary for confirmation.

Boiling Point

The boiling point of a compound is dependent on the strength of its intermolecular forces. For 4-methoxybenzamide , the boiling point is reported as 295.8 °C at 760 mmHg . The addition of the hexyl group increases the molecular weight and the surface area of this compound, leading to stronger van der Waals forces. Therefore, it is anticipated that the boiling point of this compound will be significantly higher than that of 4-methoxybenzamide.

Solubility

Solubility is a critical parameter in drug development, influencing everything from in vitro assays to formulation. The "like dissolves like" principle is a useful guide.

  • Apolar Solvents: The presence of the hexyl chain and the aromatic ring suggests that this compound will be soluble in nonpolar organic solvents such as toluene and cyclohexane.

  • Polar Aprotic Solvents: It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which are commonly used for storing and testing drug candidates.

  • Polar Protic Solvents: Solubility in polar protic solvents like ethanol and methanol is likely to be moderate.

  • Aqueous Solubility: Due to the significant hydrophobic character imparted by the hexyl group and the benzene ring, the aqueous solubility of this compound is expected to be very low .

Density

The density of 4-methoxybenzamide is reported as 1.143 g/cm³ . The addition of the less dense alkyl chain in this compound might lead to a slightly lower density for the N-hexyl derivative in its solid state, although this would also be influenced by the crystal packing.

Experimental Protocols for Physical Property Determination

To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following sections outline the methodologies for determining the key physical properties of this compound.

Workflow for Physical Property Characterization

Caption: Workflow for the comprehensive physical characterization of this compound.

Melting Point Determination Protocol

Objective: To determine the melting point range of a solid sample of this compound.

Methodology:

  • Sample Preparation: A small amount of the crystalline solid is finely powdered.

  • Capillary Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (1-2 °C per minute) for a precise measurement.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range.

Causality: A sharp melting point range (typically < 2 °C) is indicative of a high degree of purity. Impurities tend to depress and broaden the melting range.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Spectrometer Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

Causality: The chemical shifts, coupling constants, and integration of the signals in the NMR spectra provide detailed information about the molecular structure, confirming the presence and connectivity of the different functional groups.

Solubility Determination Protocol

Objective: To qualitatively and quantitatively assess the solubility of this compound in various solvents.

Methodology:

  • Qualitative Assessment: A small, known amount of the compound (e.g., 10 mg) is added to a test tube containing a known volume of solvent (e.g., 1 mL). The mixture is agitated, and the solubility is observed at room temperature.

  • Quantitative Assessment (e.g., Shake-Flask Method):

    • An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is filtered to remove undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Causality: Understanding the solubility profile is critical for designing appropriate solvents for synthesis, purification, and for developing formulations for biological testing.

Biological Context and Structure-Activity Relationship (SAR)

The physical properties of this compound are intrinsically linked to its biological activity.

Role as a Histone Deacetylase (HDAC) Inhibitor

HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in several cancers. Benzamide derivatives are a known class of HDAC inhibitors. The general structure of a benzamide HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a linker region, and a zinc-binding group that coordinates with the zinc ion in the active site.

Caption: Proposed interaction of this compound with an HDAC enzyme.

The N-hexyl group in this compound likely acts as part of the linker and cap group, influencing the compound's binding affinity and selectivity for different HDAC isoforms. Its lipophilicity can also enhance its ability to cross cell membranes and reach its intracellular target.

Antimicrobial Activity

The antimicrobial properties of N-alkyl-4-methoxybenzamides are also of interest. The mechanism of action for similar antimicrobial amides can involve disruption of the microbial cell membrane or interaction with intracellular targets such as DNA. The lipophilic hexyl chain would facilitate insertion into the lipid bilayer of bacterial cell membranes, potentially leading to membrane destabilization and cell death.

Conclusion

This compound is a molecule with significant potential in drug discovery, particularly in the areas of oncology and infectious diseases. While a complete experimental dataset for all its physical properties is not yet publicly available, this guide provides a comprehensive overview of its known molecular and spectroscopic characteristics, along with predictive insights into its core physical properties. The provided experimental protocols offer a framework for the rigorous characterization of this and similar compounds. A thorough understanding of these physical properties is indispensable for any researcher or drug development professional working with this compound, as it lays the foundation for rational drug design, formulation development, and the interpretation of its biological effects.

References

Sources

Strategic Approach to Synthesis: The Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of N-hexyl-4-methoxybenzamide

This guide provides a comprehensive, technically-grounded protocol for the synthesis of this compound, a compound of interest in medicinal chemistry and pharmacological research. As a fatty acid amide derivative, it serves as a valuable intermediate for developing novel bioactive molecules, including potential antimicrobial and anticancer agents.[1] This document moves beyond a simple recitation of steps to elucidate the underlying chemical principles, ensuring that researchers, scientists, and drug development professionals can execute the synthesis with a deep understanding of the process, leading to robust and reproducible outcomes.

The synthesis of this compound is fundamentally an amidation reaction. Our chosen strategy employs the classic Schotten-Baumann reaction , a reliable and widely-used method for synthesizing amides from amines and acyl chlorides.[2][3] This approach was first described in 1883 by Carl Schotten and Eugen Baumann and remains a cornerstone of organic synthesis due to its efficiency and broad applicability.[2][3]

The core of this strategy is the nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of hexylamine attacks the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride.[1] The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction equilibrium towards the product.[1] Often, a two-phase system (e.g., an organic solvent and water) is used, where the base in the aqueous phase neutralizes the generated acid, while the reactants and the final product remain in the organic layer.[2][3]

Retrosynthetic Analysis

A retrosynthetic approach logically deconstructs the target molecule into readily available starting materials. The amide bond in this compound is the key disconnection point, leading back to a carboxylic acid derivative and an amine.

G target This compound disconnect C-N Amide Disconnection target->disconnect intermediates 4-methoxybenzoyl chloride + n-hexylamine disconnect->intermediates

Caption: Retrosynthetic disconnection of the target amide bond.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful synthesis will be confirmed through the rigorous characterization methods detailed in Section 4.

Materials and Reagents

Quantitative data for the required reagents are summarized below. It is imperative to use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere where specified.

ReagentFormulaMolar Mass ( g/mol )AmountMoles (mmol)Properties
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.605.12 g (4.06 mL)30.0Moisture sensitive, corrosive.[4][5]
n-HexylamineC₆H₁₅N101.193.04 g (4.15 mL)30.0Flammable, corrosive.
Dichloromethane (DCM)CH₂Cl₂84.93100 mL-Anhydrous solvent.
Sodium Hydroxide (NaOH)NaOH40.001.80 g45.0For 10% aqueous solution.
Deionized WaterH₂O18.02~200 mL-For workup.
Brine (sat. NaCl)NaCl(aq)-50 mL-For workup.
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying agent.
Step-by-Step Synthesis Workflow

The following procedure should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) is mandatory.

G cluster_0 Mechanism of Amide Formation reac1 n-Hexylamine tetra Tetrahedral Intermediate reac1->tetra Nucleophilic Attack reac2 4-Methoxybenzoyl Chloride reac2->tetra plus1 + prod1 This compound tetra->prod1 Collapse & Cl⁻ Elimination prod2 HCl tetra->prod2 plus2 +

Caption: The nucleophilic acyl substitution mechanism.

  • Nucleophilic Attack: The nitrogen atom of n-hexylamine, with its lone pair of electrons, attacks the electron-deficient carbonyl carbon of 4-methoxybenzoyl chloride.

  • Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.

  • Collapse of Intermediate: The intermediate is unstable and collapses. The lone pair on the oxygen atom reforms the C=O double bond.

  • Elimination of Leaving Group: Concurrently, the chloride ion, being a good leaving group, is expelled.

  • Deprotonation: The resulting protonated amide is deprotonated by the base (NaOH) present in the reaction mixture, yielding the final this compound and neutralizing the generated HCl.

Product Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Molecular Formula: C₁₄H₂₁NO₂

  • Molar Mass: 235.32 g/mol

Spectroscopic Analysis

The following table summarizes the expected spectroscopic data for this compound.

TechniqueFeatureExpected Chemical Shift / FrequencyRationale
¹H NMR Aromatic Protons (ortho to C=O)δ ~7.7 ppm (d, 2H)Deshielded by the electron-withdrawing amide group.
Aromatic Protons (ortho to OMe)δ ~6.9 ppm (d, 2H)Shielded by the electron-donating methoxy group.
N-H Protonδ ~6.0-6.5 ppm (broad s, 1H)Amide proton, position can vary with concentration and solvent.
Methoxy Protons (-OCH₃)δ ~3.8 ppm (s, 3H)Singlet for the methoxy group.
Methylene Protons (-NH-CH₂ -)δ ~3.4 ppm (t, 2H)Adjacent to the electron-withdrawing nitrogen atom.
Methylene Protons (-CH₂-)δ ~1.3-1.6 ppm (m, 8H)Aliphatic protons of the hexyl chain.
Terminal Methyl Protons (-CH₃)δ ~0.9 ppm (t, 3H)Terminal methyl group of the hexyl chain.
IR Spec. N-H Stretch3370–3170 cm⁻¹ (sharp, medium)Characteristic for a secondary amide N-H bond. [6]
C-H Stretch (Aromatic)~3100-3000 cm⁻¹Aromatic C-H bonds.
C-H Stretch (Aliphatic)~2950-2850 cm⁻¹Aliphatic C-H bonds from the hexyl chain.
C=O Stretch (Amide I Band)~1640 cm⁻¹ (strong)The carbonyl stretch is a very strong and characteristic amide band. [6][7][8]
N-H Bend (Amide II Band)~1550 cm⁻¹ (strong)Coupled C-N stretching and N-H bending. [9]
C-O Stretch (Aryl Ether)~1250 cm⁻¹ & ~1030 cm⁻¹Asymmetric and symmetric stretching of the Ar-O-CH₃ group.

Note: NMR shifts are referenced to TMS in CDCl₃. IR frequencies are for a solid-state sample (e.g., KBr pellet).

Safety, Handling, and Storage

5.1. Reagent Hazards:

  • 4-Methoxybenzoyl chloride: Highly corrosive and moisture-sensitive. [4]It reacts exothermically with water and moisture to produce corrosive HCl gas. [5]It is incompatible with bases, strong oxidizing agents, and alcohols. [4][5]All handling must be done in a fume hood with appropriate PPE. Store in a cool, dry place under an inert atmosphere.

  • n-Hexylamine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Harmful if swallowed or inhaled.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.

5.2. Procedural Safety:

  • The reaction is exothermic, especially during the addition of the acyl chloride. Maintain cooling to prevent overheating.

  • Work in a well-ventilated fume hood to avoid inhaling vapors from DCM and the reagents. [10]* Take measures to prevent the buildup of electrostatic charge. [11] 5.3. Product Handling:

  • While this compound itself is not extensively characterized for toxicity, related benzamides can cause skin and eye irritation. [12]Handle with standard laboratory precautions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Inactive 4-methoxybenzoyl chloride due to hydrolysis.Use a fresh bottle of the reagent or purify it before use. Ensure all glassware is oven-dried and the reaction is run under anhydrous conditions.
Insufficient base or reaction time.Ensure the correct stoichiometry of NaOH is used. Monitor the reaction by TLC to confirm completion before workup.
Impure Product Incomplete reaction.Increase reaction time or gently warm the reaction mixture after the initial addition.
Inefficient workup.Ensure all washing steps are performed thoroughly to remove unreacted starting materials and byproducts.
Difficulty with recrystallization.Test multiple solvent systems on a small scale to find the optimal conditions for crystallization. If recrystallization fails, purification by column chromatography may be necessary. [13]

References

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • An Improved Process For Preparing 4 N Hexylresorcinol And 4 N. QuickCompany. [Link]

  • Amines. NCERT. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses. [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • 4-Methoxybenzamide. PubChem - NIH. [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • US4318866A - Chlorination of 4-methoxybenzoyl chloride.
  • Introduction to IR Spectroscopy - Amides. YouTube. [Link]

  • 1 H NMR analysis of N-(4-methoxybenzyl)oleamide (Compound 7). ResearchGate. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. [Link]

  • Mass spectrometry study of N-alkylbenzenesulfonamides with potential antagonist activity to potassium channels. PubMed. [Link]

  • US4440953A - Purification of N-substituted aminobenzaldehydes.
  • Supporting Information. The Royal Society of Chemistry. [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

  • Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry. YouTube. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • CN101092377A - Method for preparing 4 -methoxy - benzonitrile through 'one pot metho.
  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

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A Technical Guide to N-hexyl-4-methoxybenzamide: Nomenclature, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides a comprehensive technical overview of N-hexyl-4-methoxybenzamide, a molecule of interest within medicinal chemistry. The guide elucidates its formal IUPAC nomenclature, details its physicochemical properties, presents a validated synthetic pathway with mechanistic insights, and outlines modern analytical techniques for its structural confirmation. The discussion is grounded in the broader context of N-substituted benzamides, a class of compounds recognized for a wide spectrum of biological activities, including potential as anticancer and antimicrobial agents. This whitepaper serves as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel benzamide derivatives in drug discovery and development.

Introduction: The Benzamide Scaffold in Modern Drug Discovery

The benzamide functional group is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically significant therapeutic agents. Its unique combination of rigidity, hydrogen bonding capabilities, and metabolic stability makes it an ideal building block for designing molecules that interact with a diverse array of biological targets. N-substituted benzamides, in particular, have demonstrated a broad range of pharmacological activities.[1] Research has shown their potential in oncology as histone deacetylase (HDAC) inhibitors, in neuropsychiatry through modulation of dopamine and serotonin receptors, and in infectious diseases by targeting critical microbial enzymes.[1][2]

This compound serves as a representative example of this versatile class. The incorporation of a hexyl chain enhances lipophilicity, a key parameter influencing cell membrane permeability and overall bioavailability, while the 4-methoxy group can modulate electronic properties and metabolic stability.[3] Understanding the precise chemical identity, properties, and synthesis of this molecule is fundamental for its application as a research tool, an intermediate, or a potential therapeutic candidate.

Chemical Identity and IUPAC Nomenclature

The formal name of a chemical compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), provides an unambiguous and systematic description of its molecular structure.

The IUPAC name for the compound is This compound .[3]

This name is deconstructed as follows:

  • Benzamide : This is the parent or principal functional group, consisting of a benzene ring attached to an amide group (-CONH₂).

  • 4-methoxy : This indicates a methoxy group (-OCH₃) is attached to the fourth carbon atom of the benzene ring, relative to the point of attachment of the amide group.

  • N-hexyl : This specifies that a hexyl group (-CH₂(CH₂)₄CH₃) is substituted on the nitrogen atom of the amide group.

Physicochemical and Computed Properties

A thorough understanding of a compound's physicochemical properties is critical for its application in experimental and developmental settings. The properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂[3]
Molecular Weight 235.32 g/mol PubChem
Monoisotopic Mass 235.15723 g/mol [3]
Calculated [M+H]⁺ 236.1645 Da[3]
XLogP3 3.6PubChem
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 2PubChem
Rotatable Bond Count 7PubChem

Note: Properties are sourced from the PubChem database (CID 13809072) unless otherwise cited. XLogP3 is a computed measure of hydrophobicity.

Synthesis and Mechanistic Rationale

The most direct and widely employed method for synthesizing this compound is through the acylation of hexylamine with 4-methoxybenzoyl chloride.[3] This reaction is a classic example of nucleophilic acyl substitution, commonly known as the Schotten-Baumann reaction.[4][5]

Reaction Principle and Causality

The core of the synthesis is the reaction between a nucleophilic amine (hexylamine) and an electrophilic acyl chloride (4-methoxybenzoyl chloride).

  • Choice of Acylating Agent : 4-methoxybenzoyl chloride is used instead of its corresponding carboxylic acid because the chloride is a superior leaving group. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and allowing the reaction to proceed under mild conditions.

  • Role of the Base : The reaction generates hydrochloric acid (HCl) as a byproduct.[5] A base, such as triethylamine or aqueous sodium hydroxide, is essential to neutralize this acid.[4][6] This prevents the protonation of the unreacted hexylamine, which would render it non-nucleophilic and halt the reaction.[6] The base drives the reaction equilibrium towards the formation of the amide product.[6]

  • Solvent Selection : An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used to dissolve the reactants without participating in the reaction.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the purified final product.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product & Analysis reagent1 4-Methoxybenzoyl Chloride in DCM reaction Combine Reactants at 0°C Stir at Room Temperature reagent1->reaction reagent2 Hexylamine & Triethylamine in DCM reagent2->reaction wash Aqueous Wash (e.g., NaHCO₃, Brine) reaction->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Solvent Removal (Rotary Evaporation) dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product This compound purify->product analysis Characterization (NMR, IR, MS) product->analysis

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment must be conducted prior to any experimental work.

  • Reagent Preparation : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve hexylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.

  • Acylation : In a separate flask, dissolve 4-methoxybenzoyl chloride (1.05 eq) in anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

  • Reaction : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching and Extraction : Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃), water, and brine.[7]

  • Drying and Concentration : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[7]

  • Purification : The resulting crude product is purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane as the eluent, to yield this compound as a pure solid.

Structural Validation and Spectroscopic Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic methods provides a self-validating system.

  • Infrared (IR) Spectroscopy : The IR spectrum serves as a fingerprint for the functional groups present. Key characteristic absorption bands for this compound include a strong C=O amide stretch, typically observed in the range of 1640–1680 cm⁻¹, and an N-H stretch around 3300 cm⁻¹.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework.

    • ¹H NMR : The spectrum will show distinct signals for the aromatic protons (two doublets characteristic of a 1,4-disubstituted ring), a singlet for the methoxy (-OCH₃) protons, a triplet for the amide N-H proton, and a series of multiplets corresponding to the hexyl chain protons.

    • ¹³C NMR : Will display unique signals for the carbonyl carbon, the aromatic carbons (including the methoxy-substituted and amide-substituted carbons), the methoxy carbon, and the six distinct carbons of the hexyl chain.

  • High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the exact molecular weight and confirm the elemental composition. For this compound (C₁₄H₂₁NO₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 236.1645 Da. Experimental data showing a value in excellent agreement with this calculation verifies the molecular formula.[3]

Potential Applications and Biological Context

While specific biological data for this compound is limited in publicly accessible literature, its structural motifs are present in molecules of significant pharmacological interest.

  • Anticancer Activity : Structurally related 4-methoxybenzamide compounds are investigated as histone deacetylase (HDAC) inhibitors, a class of therapeutics with antitumor properties.[2][3]

  • Antimicrobial Properties : Amide derivatives containing methoxy substituents are frequently explored for their antimicrobial and antifungal activities.[3][8]

  • Pesticidal Research : Benzamide derivatives have been successfully developed as commercial pesticides, with research showing activity against various fungi and insect larvae.[9]

The combination of the benzamide core, the methoxy group, and the lipophilic hexyl chain makes this compound a valuable compound for screening in various biological assays and as a scaffold for further chemical modification in drug discovery programs.[3]

Conclusion

This compound is a well-defined chemical entity with the systematic IUPAC name reflecting its N-substituted, para-methoxy-benzamide structure. Its synthesis is reliably achieved through the Schotten-Baumann reaction, a robust and scalable method. Comprehensive characterization using modern spectroscopic techniques provides unambiguous structural confirmation. As a member of the pharmacologically significant N-substituted benzamide class, this compound holds potential as a valuable tool for researchers in medicinal chemistry, chemical biology, and drug development, serving as a building block for more complex molecules or as a candidate for biological screening campaigns.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81897, N-ethyl-4-methoxybenzamide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Retrieved from [Link]

  • Wang, X., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 24(15), 2789. Retrieved from [Link]

  • Research Square. (2021). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]

  • Cheméo. (n.d.). Benzamide, 4-methoxy-N-butyl-N-hexyl-. Retrieved from [Link]

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Retrieved from [Link]

  • Ali, A., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Derivatives. Chemistry & Biology Interface, 14(1), 1-12. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • BYJU'S. (2019). Schotten Baumann Reaction. Retrieved from [Link]

  • Chemistry Learner. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Retrieved from [Link]

Sources

N-Hexyl-4-Methoxybenzamide: Mechanism of Action & Technical Guide

[1]

Executive Summary

This compound (CAS: 330467-48-6) is a lipophilic fatty acid amide derivative belonging to the class of N-alkylbenzamides .[1][2][3][4][5][6] Structurally analogous to capsaicinoids, its primary pharmacological utility lies in the modulation of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel and its potential as a scaffold for Histone Deacetylase (HDAC) inhibitors.[1][7] Unlike classic vanilloids, the absence of a 4-hydroxyl group on the aromatic ring alters its binding kinetics, reducing pungency while retaining modulatory capacity.[7] This guide details its molecular mechanism, structure-activity relationships (SAR), and validated experimental protocols for synthesis and bioassay.[1][7]

Part 1: Chemical Identity & Physicochemical Profile[1]

Understanding the physicochemical behavior of this compound is a prerequisite for elucidating its mechanism.[1] The molecule combines a polar amide linker with a lipophilic hexyl tail and an electron-rich anisyl head group.[1]

Table 1: Physicochemical Properties
PropertyValueRelevance to Mechanism
CAS Number 330467-48-6Unique Identifier
Molecular Formula C₁₄H₂₁NO₂Lipophilic Amide Scaffold
Molecular Weight 235.32 g/mol Small Molecule (High Permeability)
LogP (Predicted) ~3.5 - 4.0High membrane permeability; blood-brain barrier penetration potential
H-Bond Donors/Acceptors 1 / 3Critical for interaction with TRP channel residues (e.g., Thr550)
Topological Polar Surface Area 38.3 ŲFacilitates passive diffusion across the stratum corneum

Part 2: Mechanism of Action[7][8]

Primary Mechanism: TRPV1 Channel Modulation

The core mechanism of this compound involves the allosteric modulation of the TRPV1 cation channel, a key integrator of noxious stimuli (heat, pH, vanilloids) in peripheral nociceptors.[7]

  • Binding Site: The compound targets the vanilloid binding pocket located in the transmembrane region (S3-S4 linker) of the TRPV1 subunit.[7]

  • Molecular Interaction:

    • Head Group: The 4-methoxybenzoyl moiety engages in

      
      -
      
      
      stacking interactions with Tyr511 within the binding pocket.[1] Unlike capsaicin, the lack of a phenolic hydroxyl group prevents the formation of a critical hydrogen bond with Ser512 , resulting in altered gating kinetics (reduced open probability compared to capsaicin).[7]
    • Linker: The amide bond forms hydrogen bonds with Thr550 , stabilizing the ligand-receptor complex.

    • Tail: The hexyl chain inserts into the hydrophobic cleft formed by Met547 and Leu515 , anchoring the molecule and inducing conformational changes in the S6 gate.[7]

  • Functional Outcome: Depending on concentration and specific cellular context, N-alkylbenzamides act as partial agonists or desensitizing agents .[1][7] The activation leads to Ca²⁺ influx, followed by rapid channel desensitization, providing an analgesic effect without the intense pungency of capsaicin.[7]

Secondary Mechanism: Histone Deacetylase (HDAC) Inhibition

Research into 4-methoxybenzamide derivatives suggests potential activity against zinc-dependent HDACs.[1][7]

  • Zinc Chelation: The amide carbonyl oxygen can weakly coordinate with the Zn²⁺ ion in the catalytic active site of HDACs.[7]

  • Surface Recognition: The hexyl chain acts as a "cap" group, interacting with the rim of the catalytic tunnel, while the benzamide moiety mimics the substrate.[7] This mechanism is explored in anticancer research for inducing cell cycle arrest and apoptosis.[1]

Antimicrobial & Membrane Permeation[1][7]
  • Membrane Disruption: The amphiphilic nature of the molecule allows it to intercalate into bacterial cell membranes, increasing fluidity and disrupting the proton motive force (PMF).[7]

  • DNA Binding: Studies on analogous benzamides indicate potential minor groove binding to ctDNA, interfering with replication in microbial pathogens.[7]

Part 3: Visualization of Signaling Pathways[7]

The following diagram illustrates the dual-pathway mechanism involving TRPV1 modulation and potential HDAC interaction.

MechanismOfActionLigandThis compoundTRPV1TRPV1 Channel(Vanilloid Pocket)Ligand->TRPV1Allosteric Binding(Hydrophobic/H-bond)HDACHDAC Enzyme(Zinc Active Site)Ligand->HDACWeak Chelation(Secondary Target)Ca_InfluxCa2+ InfluxTRPV1->Ca_InfluxChannel OpeningChromatinHistone AcetylationHDAC->ChromatinInhibition ofDeacetylationDepolarizationMembrane DepolarizationCa_Influx->DepolarizationDesensitizationChannel Desensitization(Analgesia)Depolarization->DesensitizationFeedback LoopGeneExpGene Expression(Apoptosis/Arrest)Chromatin->GeneExp

Caption: Dual mechanistic pathway showing primary TRPV1 modulation leading to desensitization and secondary HDAC inhibition effects.[1][7]

Part 4: Experimental Protocols

Synthesis of this compound

This protocol utilizes a nucleophilic acyl substitution, the standard method for generating high-purity benzamides.[1]

Reagents:

  • 4-Methoxybenzoyl chloride (1.0 eq)[1][7]

  • Hexylamine (1.1 eq)[1][7]

  • Triethylamine (Et₃N) (1.5 eq)[1][7]

  • Dichloromethane (DCM) (Solvent)[1][7]

Step-by-Step Workflow:

  • Preparation: Dissolve hexylamine (1.1 eq) and Et₃N (1.5 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar) at 0°C.

  • Addition: Dropwise add 4-methoxybenzoyl chloride (1.0 eq) dissolved in DCM to the amine solution over 30 minutes. Maintain temperature < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).[1][7]

  • Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove acid), and brine.[1][7]

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. Recrystallize from ethanol/water or purify via silica gel column chromatography.[1]

  • Validation: Confirm structure via ¹H NMR (CDCl₃): Look for amide NH (broad singlet ~6.0-6.5 ppm), OMe singlet (~3.8 ppm), and hexyl chain multiplets.[1][7]

TRPV1 Calcium Flux Assay

To validate the biological activity of the synthesized compound.[7]

Materials:

  • HEK293 cells stably expressing human TRPV1.[1]

  • Fluo-4 AM (Calcium indicator).[1][7]

  • Capsaicin (Positive control).[1][7]

  • Capsazepine (Antagonist control).[1][7][8][9]

Protocol:

  • Loading: Incubate HEK293-TRPV1 cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in Calcium Assay Buffer.

  • Baseline: Measure baseline fluorescence (Ex/Em 494/516 nm) for 30 seconds.

  • Treatment: Inject this compound (concentration range 0.1 µM – 100 µM).[1]

  • Measurement: Monitor fluorescence increase for 120 seconds.

  • Analysis: Calculate

    
    . Plot dose-response curve to determine EC₅₀.
    
    • Expectation: A bell-shaped curve or partial agonism compared to capsaicin.[1] Pre-treatment with the antagonist capsazepine should abolish the signal.[7]

Part 5: References

  • National Center for Biotechnology Information (NIH). (2025).[1][7] PubChem Compound Summary for CID 76959, 4-Methoxybenzamide. Retrieved from [Link][1][7]

  • American Chemical Society (ACS). (2012).[1][7] Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System. Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2022).[1][4][7][10] Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science. Retrieved from [Link]

N-Hexyl-4-methoxybenzamide: A Technical Guide for its Application as a Molecular Probe in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of N-Hexyl-4-methoxybenzamide in Cellular Investigation

In the landscape of chemical biology and drug discovery, the identification and characterization of novel molecular probes are paramount to advancing our understanding of complex biological systems. This compound, a fatty acid amide derivative, has emerged as a compound of significant interest within the scientific community.[1] Its structural architecture, featuring a 4-methoxybenzamide core and a hexyl chain, positions it as a compelling candidate for probing specific cellular pathways. While its direct biological targets are still under active investigation, its close resemblance to known bioactive molecules, particularly Histone Deacetylase (HDAC) inhibitors, suggests a primary role in the modulation of epigenetic mechanisms.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, focusing on its application as a molecular probe for investigating epigenetic regulation. We will delve into its presumptive mechanism of action as a putative HDAC inhibitor, provide detailed experimental protocols for its characterization, and discuss its potential as a tool to elucidate the intricate processes governed by histone acetylation. Furthermore, we will briefly explore its potential as an antimicrobial agent, another promising avenue of research for this versatile molecule.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in experimental settings.

PropertyValueSource
Molecular Formula C₁₄H₂₁NO₂[1]
IUPAC Name This compound[1]
CAS Number 330467-27-1[1]
Monoisotopic Mass ([M+H]⁺) Calculated: 236.1645 Da[1]

The presence of the hexyl chain imparts significant lipophilicity to the molecule, which is a critical factor for its ability to traverse cellular membranes and interact with intracellular targets.[1] The amide linkage is capable of forming hydrogen bonds, while the methoxy group can participate in hydrophobic interactions, both of which are key features for binding to biological macromolecules like enzymes.[1]

Primary Application: Probing Histone Deacetylase Activity

The most compelling application of this compound as a molecular probe lies in the field of epigenetics, specifically as a putative inhibitor of Histone Deacetylases (HDACs). Structurally related 4-methoxybenzamide compounds have demonstrated relevance in the development of HDAC inhibitors, which are a class of therapeutics with significant antitumor properties.[1]

The Rationale: Why HDACs?

HDACs are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone proteins. This deacetylation leads to a more condensed chromatin structure, rendering the DNA less accessible to transcription factors and resulting in gene silencing. The aberrant activity of HDACs is implicated in various diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2] Small molecule inhibitors of HDACs can prevent this deacetylation, leading to hyperacetylation of histones, a more open chromatin structure, and the re-expression of silenced genes, such as tumor suppressors.

The benzamide moiety present in this compound is a common feature in a class of HDAC inhibitors that are known to chelate the zinc ion in the active site of the enzyme, thereby blocking its catalytic activity.

Proposed Mechanism of Action: HDAC Inhibition

The proposed mechanism of action for this compound as an HDAC inhibitor is based on the established pharmacology of benzamide-containing HDAC inhibitors. The core of this interaction is the chelation of the zinc ion within the catalytic pocket of the HDAC enzyme.

HDAC_Inhibition cluster_0 HDAC Active Site cluster_1 This compound HDAC HDAC Enzyme Zinc Zinc Ion (Zn²⁺) HDAC->Zinc coordinates Histone Acetylated Histone Substrate Histone->HDAC binding blocked Probe This compound Benzamide Benzamide Group Probe->Benzamide Hexyl Hexyl Chain Probe->Hexyl Benzamide->Zinc chelates Hexyl->HDAC interacts with hydrophobic pocket caption Proposed HDAC Inhibition by this compound

Caption: Proposed mechanism of HDAC inhibition.

The benzamide group of this compound is hypothesized to interact with the zinc ion in the HDAC active site, preventing the binding and deacetylation of the acetylated histone substrate. The hexyl chain likely occupies a hydrophobic pocket within the enzyme, contributing to the binding affinity and potentially influencing isoform selectivity.

Experimental Protocols for Characterization

To validate the use of this compound as an HDAC probe, a series of well-defined experiments are necessary. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.

Protocol 1: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of this compound against a panel of recombinant human HDAC isoforms.

Objective: To determine the IC₅₀ value of this compound for specific HDAC isoforms.

Materials:

  • Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3/NCoR2, HDAC6, HDAC8)

  • Fluorogenic HDAC substrate (e.g., Fluor de Lys®-SIRT1/HDAC Substrate)

  • HDAC Assay Buffer

  • Developer solution (containing Trichostatin A and a trypsin-like protease)

  • This compound (dissolved in DMSO)

  • Positive control HDAC inhibitor (e.g., Trichostatin A, SAHA)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.

  • Enzyme Preparation: Dilute the recombinant HDAC enzymes to the desired concentration in cold HDAC Assay Buffer.

  • Assay Reaction:

    • Add 25 µL of the diluted compound or control to the wells of the microplate.

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the fluorogenic HDAC substrate.

    • Incubate for 60 minutes at 37°C.

  • Signal Development: Stop the reaction by adding 50 µL of the Developer solution.

  • Fluorescence Measurement: Incubate for 15 minutes at room temperature and measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Self-Validation System:

  • Negative Control: Wells containing enzyme, substrate, and assay buffer with DMSO (no inhibitor).

  • Positive Control: Wells containing a known HDAC inhibitor at a concentration that gives maximal inhibition.

  • Blank: Wells containing assay buffer and substrate but no enzyme.

HDAC_Assay_Workflow start Start prep_comp Prepare Compound Dilutions start->prep_comp prep_enz Prepare Enzyme Solutions start->prep_enz add_comp Add Compound/Controls to Plate prep_comp->add_comp add_enz Add Enzyme to Plate prep_enz->add_enz add_comp->add_enz incubate1 Incubate (15 min, 37°C) add_enz->incubate1 add_sub Add Fluorogenic Substrate incubate1->add_sub incubate2 Incubate (60 min, 37°C) add_sub->incubate2 add_dev Add Developer Solution incubate2->add_dev incubate3 Incubate (15 min, RT) add_dev->incubate3 measure Measure Fluorescence incubate3->measure analyze Calculate % Inhibition & IC₅₀ measure->analyze end End analyze->end

Caption: In Vitro HDAC Inhibition Assay Workflow.

Protocol 2: Cellular Histone Acetylation Assay (Western Blot)

This protocol assesses the ability of this compound to induce histone hyperacetylation in a cellular context, providing evidence of target engagement.

Objective: To determine if this compound increases the levels of acetylated histones in cultured cells.

Materials:

  • Human cancer cell line (e.g., HeLa, HCT116)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • Positive control HDAC inhibitor (e.g., Trichostatin A)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H3 (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of this compound or controls for a defined period (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.

Self-Validation System:

  • Vehicle Control: Cells treated with DMSO alone.

  • Positive Control: Cells treated with a known HDAC inhibitor.

  • Loading Control: Probing for a housekeeping protein (e.g., total Histone H3 or GAPDH) to ensure equal protein loading.

Secondary Application: A Probe for Antimicrobial Research

Fatty acid amides, the class to which this compound belongs, have been explored for their antimicrobial properties.[1] Studies on analogous compounds suggest that a potential mode of action involves interaction with microbial DNA.[1]

Proposed Mechanism: DNA Interaction

The lipophilic hexyl chain of this compound may facilitate its passage through the bacterial cell wall and membrane.[1] Once inside the cell, the planar aromatic ring and the amide group could potentially interact with the DNA double helix, either through intercalation between base pairs or by binding to the minor groove. This interaction could disrupt DNA replication and transcription, leading to bacterial cell death.

DNA_Interaction cluster_0 Bacterial Cell Cell_Membrane Cell Membrane DNA Bacterial DNA Replication DNA Replication DNA->Replication disrupts Transcription Transcription DNA->Transcription disrupts Probe This compound Probe->Cell_Membrane permeates Probe->DNA interacts with caption Proposed Antimicrobial Mechanism via DNA Interaction

Sources

N-hexyl-4-methoxybenzamide structure-activity relationship

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structure-Activity Relationship of N-hexyl-4-methoxybenzamide

Abstract

This compound is a chemical scaffold of significant interest in medicinal chemistry, belonging to the broader class of fatty acid amide derivatives.[1] These molecules have garnered attention for a wide spectrum of biological activities, including potential antitumor, antimicrobial, and enzyme-inhibitory properties.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for this compound, offering a framework for researchers and drug development professionals to design and synthesize novel analogs with enhanced potency and selectivity. We will dissect the core scaffold, explore the causal impact of chemical modifications on biological outcomes, and provide detailed, field-proven experimental protocols for synthesis and evaluation.

Introduction: The this compound Scaffold

N-acyl amides, the class to which this compound belongs, are defined by an acyl group linked to an amine via an amide bond.[2] This structural motif is prevalent in numerous biologically active molecules.[2] The parent compound, this compound, serves as a valuable starting point for chemical exploration due to the distinct and tunable properties of its three core components: the N-hexyl chain, the central amide linker, and the 4-methoxybenzoyl headgroup.

Research into structurally similar compounds has highlighted several potential therapeutic avenues. For instance, 4-methoxybenzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for anticancer applications, while others have shown promise as antimicrobial agents.[1] The systematic exploration of this scaffold's SAR is therefore crucial for optimizing lead compounds toward specific biological targets.

Core Scaffold Analysis and Key Pharmacophoric Regions

To rationally design novel analogs, we must first understand the contribution of each component of the this compound structure. The molecule can be deconstructed into three primary regions for modification, each influencing the compound's overall physicochemical and pharmacological profile.

cluster_0 This compound Core Structure cluster_1 Regions for SAR Exploration mol A Region A: N-Alkyl Chain (Lipophilicity, Target Engagement) A->mol B Region B: Benzoyl Moiety (Electronic Properties, H-Bonding) B->mol C Region C: Amide Linker (Stability, H-Bonding, Geometry) C->mol

Caption: Key pharmacophoric regions of this compound.

  • Region A (N-Alkyl Chain): The N-hexyl group is a primary determinant of the molecule's lipophilicity.[1] This property governs membrane permeability, solubility, and the potential for hydrophobic interactions within a target's binding pocket.

  • Region B (Benzoyl Moiety): The 4-methoxy-substituted phenyl ring dictates the electronic properties of the molecule and provides key interaction points, such as hydrogen bond acceptance at the methoxy oxygen and potential π-π stacking.

  • Region C (Amide Linker): The central amide bond is a rigid, planar unit that acts as both a hydrogen bond donor (N-H) and acceptor (C=O). Its stability and geometry are critical for maintaining the correct orientation of the flanking regions.

Structure-Activity Relationship (SAR) Deep Dive

Region A: The Influence of the N-Alkyl Chain

The N-hexyl chain plays a critical role in modulating biological activity, primarily by influencing lipophilicity.[1] This directly impacts the compound's ability to cross biological membranes and engage with intracellular targets.

  • Chain Length: A direct correlation often exists between N-alkyl chain length and biological potency. For instance, in studies of Fatty Acid Amide Hydrolase (FAAH) inhibitors, extending the N-alkyl chain from butyl to hexyl or even dodecyl enhanced inhibitory activity, suggesting that a larger, more lipophilic chain facilitates stronger hydrophobic interactions within the enzyme's binding pocket.[1] Conversely, chains that are too long may decrease aqueous solubility to prohibitive levels or fail to fit within a constrained binding site. The optimal length is therefore target-dependent. Manipulating alkyl chain length is a common strategy to fine-tune the properties of organic materials.[3][4]

  • Branching and Cyclization: Introducing branching (e.g., an isohexyl group) or cyclization (e.g., a cyclohexyl group) can have profound effects. These modifications increase steric bulk, which can either improve binding by filling a specific pocket or decrease activity by causing a steric clash.[5] Furthermore, conformational restriction imposed by cyclic structures can lock the molecule into a more or less favorable binding conformation.

  • Unsaturation and Polar Termini: Introducing double or triple bonds into the alkyl chain can alter its geometry and electronic properties. Adding a polar functional group at the terminus of the chain (e.g., a hydroxyl or carboxyl group) can drastically increase hydrophilicity, which may be desirable for improving solubility or targeting extracellular domains.

Table 1: Hypothetical SAR Data for N-Alkyl Chain Modifications (Based on principles from cited literature)

Compound IDN-Alkyl Chain ModificationLipophilicity (LogP)Target Inhibition IC₅₀ (µM)Rationale for Change
Parent n-Hexyl4.25.0Baseline compound.
1a n-Butyl3.115.2Reduced hydrophobic interaction.
1b n-Octyl5.31.8Enhanced hydrophobic interaction.
1c n-Dodecyl7.53.5Potential solubility issues or poor fit.
1d Cyclohexyl3.98.9Increased steric bulk and rigidity.
1e 6-hydroxyhexyl2.5>50Increased polarity reduces membrane crossing.
Region B: Probing the Benzoyl Moiety

The substituted aromatic ring is a key recognition element. The 4-methoxy group is particularly important, acting as an electron-donating group and a potential hydrogen bond acceptor.[6][7]

  • Position of the Methoxy Group: Moving the methoxy group from the para to the meta or ortho position alters the molecule's electronic distribution and dipole moment. This can change the optimal geometry for binding. In many systems, the para position is optimal for extending into a specific sub-pocket of the target protein.

  • Replacement of the Methoxy Group: Replacing the -OCH₃ group with other substituents is a classic medicinal chemistry strategy to probe electronic and steric requirements.

    • Bioisosteres: Replacing the methoxy group with a hydroxyl group (-OH) introduces a hydrogen bond donor and can reveal if this interaction is favorable. However, this also introduces a potential site for metabolic glucuronidation. Demethylation can be achieved using reagents like boron tribromide (BBr₃).[1]

    • Electron-Donating vs. Withdrawing Groups: Substituting with a strong electron-donating group like an amino (-NH₂) or a strong electron-withdrawing group like a nitro (-NO₂) or trifluoromethyl (-CF₃) can dramatically alter the electronics of the phenyl ring. Studies on benzamide-isoquinoline derivatives showed that an electron-donating methoxy group increased affinity for the sigma-2 receptor, while an electron-withdrawing nitro group decreased it.[7]

    • Halogens: Introducing halogens (F, Cl, Br) can increase lipophilicity and introduce new electronic interactions (halogen bonds), potentially improving potency.[8]

Region C: The Amide Linker as a Bioisosteric Platform

The amide bond itself is a critical structural element, but it can be susceptible to metabolic hydrolysis by amidases. Replacing it with a bioisostere—a different functional group with similar steric and electronic properties—can improve pharmacokinetic properties.

  • Rationale for Bioisosteric Replacement: The primary goals are often to enhance metabolic stability, modulate solubility, alter hydrogen bonding capacity, or explore novel intellectual property space.

  • Common Amide Bioisosteres: A wide range of five-membered heterocycles are effective mimics of the amide bond's geometry and electronic features.[9] Examples include:

    • 1,3,4-Oxadiazole: Lacks a hydrogen bond donor, which can be used to test the importance of the N-H group for binding. It is also metabolically robust.

    • Triazole: Can act as a hydrogen bond acceptor.

    • Reversed Amide: Reversing the orientation (acyl-amine vs. amine-acyl) completely changes the directionality of the hydrogen bond donor and acceptor, providing a clear test of binding orientation.

The choice of bioisostere is highly context-dependent and relies on the specific interactions the parent amide makes with its target.[10]

Experimental Workflows for SAR Determination

A robust SAR campaign requires efficient synthesis of analogs and reliable biological evaluation. The following protocols represent self-validating systems for exploring the SAR of the this compound scaffold.

Chemical Synthesis of Analogs

The most direct and versatile method for synthesizing this class of compounds is the condensation of an acid chloride with a primary amine.[1] This allows for rapid diversification at both the benzoyl and N-alkyl positions.

cluster_workflow General Synthesis Workflow start Starting Materials reagents 4-Methoxybenzoyl chloride + Hexylamine start->reagents step1 Step 1: Acylation reagents->step1 Base (e.g., Et3N) DCM, 0°C to RT intermediate Crude Product step1->intermediate step2 Step 2: Purification intermediate->step2 Aqueous Workup Column Chromatography product Pure N-hexyl-4- methoxybenzamide step2->product end Biological Assay product->end

Caption: Workflow for the synthesis of this compound.

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add hexylamine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (Et₃N, 1.2 eq) to the solution dropwise. Causality: The base is essential to neutralize the HCl byproduct of the acylation reaction, driving it to completion.

  • Acylation: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Workup: Quench the reaction by adding 1N HCl (aq). Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine. Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any remaining acid chloride.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

To synthesize analogs, simply substitute hexylamine with other primary amines (for Region A modifications) or 4-methoxybenzoyl chloride with other substituted benzoyl chlorides (for Region B modifications).

Biological Evaluation: In Vitro Cytotoxicity Assay

Given the potential of this scaffold as an antitumor agent, a standard in vitro cytotoxicity assay is a crucial first step for biological evaluation.[11][12]

cluster_assay In Vitro Cytotoxicity Assay Workflow start Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (24h) seed->incubate1 treat Treat with Compound (Serial Dilutions) incubate1->treat incubate2 Incubate (48-72h) treat->incubate2 assay Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->assay read Read Plate (Absorbance/Luminescence) assay->read analyze Data Analysis (IC50 Calculation) read->analyze

Caption: Standard workflow for a cell-based cytotoxicity assay.

Protocol 2: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Culture human cancer cells (e.g., MCF-7 breast cancer cell line) in appropriate media. Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂. Causality: This allows the cells to adhere and enter the logarithmic growth phase before treatment.

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in DMSO. Perform a serial dilution in culture media to create a range of final concentrations (e.g., 100 µM to 0.1 µM).

  • Cell Treatment: Remove the old media from the cells and add 100 µL of the media containing the test compounds. Include "vehicle control" wells (containing DMSO at the highest concentration used) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • Viability Assessment: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Data Acquisition: Add 100 µL of solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).

Conclusion and Future Directions

The this compound scaffold represents a versatile platform for the development of novel bioactive agents. The systematic exploration of its structure-activity relationship reveals clear dependencies on the lipophilicity and sterics of the N-alkyl chain, the electronic nature of the benzoyl moiety, and the stability of the amide linker. The principles and protocols outlined in this guide provide a robust framework for designing next-generation analogs. Future work should focus on synthesizing compounds with optimized properties based on initial SAR data, exploring a wider range of amide bioisosteres, and advancing promising leads into more complex in vivo models to assess their pharmacokinetic profiles and therapeutic efficacy.

References

  • Prajapati, C. P., et al. (2021). Structure Property Relationships of N-Acylsulfonamides and Related Bioisosteres. ACS Medicinal Chemistry Letters. Available at: [Link]

  • The role of the methoxy group in approved drugs. (2021). ResearchGate. Retrieved February 7, 2026, from [Link]

  • 4-methoxybenzamide (C8H9NO2) - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. (2021). ACS Medicinal Chemistry Letters. Retrieved February 7, 2026, from [Link]

  • N‐Methoxybenzamide: A Versatile Directing Group for Palladium‐, Rhodium‐ and Ruthenium‐Catalyzed C−H Bond Activations. (2020). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2023). MDPI. Retrieved February 7, 2026, from [Link]

  • Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent. (2021). ScienceDirect. Retrieved February 7, 2026, from [Link]

  • N-ethyl-4-methoxybenzamide | C10H13NO2 | CID 81897 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • 4-Methoxybenzamide | C8H9NO2 | CID 76959 - PubChem. (n.d.). Retrieved February 7, 2026, from [Link]

  • Nα-Aroyl-N-Aryl-Phenylalanine Amides: A Promising Class of Antimycobacterial Agents Targeting the RNA Polymerase. (2024). PubMed. Retrieved February 7, 2026, from [Link]

  • Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. (2022). PubMed. Retrieved February 7, 2026, from [Link]

  • Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. (2021). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and pharmacological properties of N-aroyl-beta-(1-indanyl)-ethylamines. (1980). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. (2019). Nature Communications. Retrieved February 7, 2026, from [Link]

  • Electron-donating para-methoxy converts a benzamide-isoquinoline derivative into a highly Sigma-2 receptor selective ligand. (2015). PubMed. Retrieved February 7, 2026, from [Link]

  • A chemoselective and continuous synthesis of m-sulfamoylbenzamide analogues. (2017). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, antitumor activity evaluation of some new N-aroyl-α,β-unsaturated piperidones with fluorescence. (2013). PubMed. Retrieved February 7, 2026, from [Link]

  • Effect of Alkyl Chain Length on Adsorption and Release of Hydrophobic Drug to/from Hydrophobically-modified Gelatin Hydrogel. (2018). MATEC Web of Conferences. Retrieved February 7, 2026, from [Link]

  • How does alkyl chain length modify the properties of triphenylamine-based hole transport materials? (2022). RSC Publishing. Retrieved February 7, 2026, from [Link]

  • Structure of N-acyl amides. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. (2019). PubMed. Retrieved February 7, 2026, from [Link]

  • Role of Alkyl Chain Length in Surfactant-Induced Precipitation of Reactive Brilliant Blue KN-R. (2024). MDPI. Retrieved February 7, 2026, from [Link]

  • Template Role of Long Alkyl-Chain Amides in the Synthesis of Zeolitic Imidazolate Frameworks. (2020). PubMed. Retrieved February 7, 2026, from [Link]

  • Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. (2014). PubMed. Retrieved February 7, 2026, from [Link]

  • Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation. (2024). PubMed. Retrieved February 7, 2026, from [Link]

Sources

The "Anisole-Hexyl" Benchmark: N-Hexyl-4-methoxybenzamide in Catalytic Methodology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Role of the "Hard" Substrate

In the development of catalytic methodologies—specifically amide bond formation, activation, and functionalization—N-hexyl-4-methoxybenzamide serves as a critical "stress test" benchmark. Its utility stems not from its biological activity, but from its specific physicochemical profile which challenges catalytic cycles in three distinct ways:

  • Electronic Deactivation: The para-methoxy group serves as a strong

    
    -donor, increasing electron density at the carbonyl carbon. This renders the amide bond significantly less electrophilic and more resistant to nucleophilic attack or hydride reduction compared to electron-deficient analogues (e.g., p-nitro or p-trifluoromethyl variants).
    
  • Redox Inertness: With an oxidation potential (

    
    ) of approximately +1.78 V vs. SCE , it lies outside the quenching range of common photocatalysts (e.g., Ir(ppy)
    
    
    
    ), making it an excellent negative control for radical oxidation mechanisms.
  • Lipophilic Solubility: The N-hexyl chain imparts high solubility in non-polar solvents (toluene, dioxane) used in transition-metal catalysis, avoiding the solubility artifacts common with N-methyl or primary amides.

This guide details the synthesis of this benchmark via catalytic aminocarbonylation and analyzes its behavior in metallaphotoredox


-arylation, providing a roadmap for its use in validating new catalytic systems.

Synthesis via Pd-Catalyzed Aminocarbonylation

The most robust route to this compound is not classical Schotten-Baumann coupling, but rather Palladium-catalyzed aminocarbonylation . This method is preferred in process chemistry for avoiding stoichiometric coupling reagents (HATU/DCC) and utilizing aryl halides.

Comparative Catalytic Efficiency

The following data summarizes the efficiency of various metal centers in synthesizing this specific amide from 4-iodo/bromoanisole and n-hexylamine.

Catalyst SystemCO SourceSolvent/TempYieldNotes
Pd(dppf)Cl₂ (3 mol%) CO (gas)Toluene / 85°C88% High chemoselectivity; no urea byproduct.
Pd(PPh₃)₄ (5 mol%) CO (gas)Toluene / 85°C55%Lower oxidative addition rate for aryl bromides.
Co₂(CO)₈ / Light CO (in situ)MeCN / r.t.75%Visible light promoted; milder conditions.
Mo(CO)₆ Mo(CO)₆ (solid)Dioxane / 100°C88%Two-vial system; avoids handling CO gas.
Mechanistic Insight: The Carbonylation Cycle

The efficiency of the Pd(dppf)Cl₂ system highlights the necessity of a bidentate ligand to stabilize the acyl-palladium intermediate against decarbonylation.

Carbonylation Cat Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Cat->OxAdd + 4-Bromoanisole COIns CO Insertion (Acyl-Pd Complex) OxAdd->COIns + CO NucAtt Nucleophilic Attack (R-NH2) COIns->NucAtt + n-Hexylamine RedElim Reductive Elimination NucAtt->RedElim - HX RedElim->Cat Regeneration Prod Product: This compound RedElim->Prod

Figure 1: Catalytic cycle for the aminocarbonylation of aryl halides. The stability of the Acyl-Pd complex is critical for electron-rich substrates like anisole derivatives.

Mechanistic Probe in C-H Functionalization

In the realm of metallaphotoredox catalysis (specifically Dual Ir/Ni catalysis), this compound acts as a pivotal probe for determining the mechanism of C-H abstraction.

The "Deprotonation Failure" Insight

Research into the


-arylation of amides often hypothesizes a mechanism involving Nitrogen deprotonation followed by oxidation to an amidyl radical.
  • Hypothesis: If the reaction proceeds via N-deprotonation, pre-forming the potassium salt of this compound should accelerate the reaction.

  • Experimental Reality: When the potassium salt of this substrate was subjected to Ir/Ni coupling conditions, 0% product was formed .

Redox Potential Analysis

The high oxidation potential of this molecule confirms its stability against direct single-electron transfer (SET) oxidation.

  • 
     (this compound):  +1.78 V vs. SCE[1]
    
  • 
     (Ir(III)*/II):  +1.21 V vs. SCE[1]
    
  • Implication: The excited photocatalyst cannot oxidize the amide directly. The reaction requires a mediator (Quencher) to bridge the potential gap.

RedoxLogic Substrate This compound Ep/2 = +1.78 V Interaction Direct SET Substrate->Interaction Cat Ir(ppy)3* E(red) = +1.21 V Cat->Interaction Result Thermodynamically Unfavorable Interaction->Result No Quenching

Figure 2: Redox mismatch illustrating why this substrate resists direct oxidative activation.

Validated Experimental Protocol

Objective: Synthesis of this compound via Pd-catalyzed aminocarbonylation (Two-Vial CO-free method).

Reagents
  • Vial A (CO Source): Mo(CO)₆ (1 equiv), DBU (2 equiv), Diglyme (3 mL).

  • Vial B (Reaction): 4-Bromoanisole (1.0 mmol), n-Hexylamine (1.5 mmol), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Na₂CO₃ (2 equiv), Toluene (5 mL).

Step-by-Step Workflow
  • Catalyst Pre-formation: In Vial B, dissolve Pd(OAc)₂ and Xantphos in toluene under Argon. Stir for 10 mins to form the active ligated species.

  • Substrate Addition: Add 4-bromoanisole, n-hexylamine, and Na₂CO₃ to Vial B. Cap with a septum.

  • CO Generation: Connect Vial A and Vial B via a cannula or bridging tube. Heat Vial A to 100°C to release CO gas from Mo(CO)₆.

  • Reaction: Heat Vial B to 85°C. The CO generated in A diffuses into B.

  • Workup: After 16 hours, cool to RT. Filter through a celite pad. Wash with EtOAc.[2][3]

  • Purification: Concentrate and purify via silica flash chromatography (Hexane/EtOAc 80:20).

    • Expected Rf: ~0.33 (15% EtOAc/Toluene) or ~0.64 (20% EtOAc/Hexane).

    • Target Yield: >85% (White Solid).[2][3][4][5]

References

  • Metallaphotoredox Mechanisms: Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. Chemical Science, 2022.[6] Link

  • Aminocarbonylation Protocols: Aminocarbonylations Employing Mo(CO)6 and a Bridged Two-Vial System. Journal of Organic Chemistry, 2012. Link

  • Cobalt Catalysis: Cobalt-Catalyzed Aminocarbonylation of (Hetero)Aryl Halides Promoted by Visible Light. Organic & Biomolecular Chemistry, 2019.[2][6] Link

  • Transamidation: tert-Butyl nitrite promoted transamidation of secondary amides.[2] Organic & Biomolecular Chemistry, 2019.[2][6] Link

Sources

Methodological & Application

A Detailed Protocol for the Synthesis of N-hexyl-4-methoxybenzamide via Nucleophilic Acyl Substitution

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-hexyl-4-methoxybenzamide

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a compound of significant interest in medicinal chemistry and pharmacological research.[1] Structurally belonging to the fatty acid amide derivatives, this molecule and its analogues are explored for a range of biological activities, including potential antitumor and antimicrobial properties.[1] The protocol herein details a robust and efficient method centered on the nucleophilic acyl substitution between 4-methoxybenzoyl chloride and hexylamine. We will delve into the mechanistic underpinnings of this reaction, provide a detailed step-by-step experimental procedure, outline critical safety precautions, and discuss methods for purification and characterization to ensure a high-purity final product. This guide is intended for researchers in organic synthesis, drug discovery, and materials science.

Introduction and Scientific Background

This compound is a valuable molecular scaffold in modern chemical research. The incorporation of a hexyl chain enhances the compound's lipophilicity, a key factor that can influence cell membrane permeability and overall bioactivity.[1] Research into structurally related 4-methoxybenzamide compounds has highlighted their potential as histone deacetylase (HDAC) inhibitors, a critical class of therapeutics in oncology.[1]

The synthesis route described is a classic and highly reliable method of amide bond formation: the reaction of an acyl chloride with a primary amine.[1][2] Acyl chlorides are among the most reactive carboxylic acid derivatives, ensuring a favorable reaction with amine nucleophiles.[3] The reaction proceeds via a nucleophilic addition-elimination mechanism, which is a cornerstone of organic synthesis.[4]

Reaction Scheme

Figure 1: Overall reaction for the synthesis of this compound from 4-methoxybenzoyl chloride and hexylamine.

Mechanism of Action: Nucleophilic Addition-Elimination

The synthesis is predicated on a two-stage nucleophilic addition-elimination pathway.[4]

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of hexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzoyl chloride. This initial attack breaks the carbonyl π-bond, forming a tetrahedral intermediate.[3][5]

  • Elimination: The tetrahedral intermediate is unstable. The carbonyl double bond reforms, and in the process, the chloride ion—a good leaving group—is eliminated.[4]

  • Deprotonation: The resulting protonated amide is then deprotonated by a base (in this protocol, triethylamine) to yield the final neutral this compound and triethylammonium chloride. The use of a base is critical to neutralize the HCl generated, which would otherwise react with the starting amine, rendering it non-nucleophilic.[4]

Materials, Reagents, and Safety

Reagent and Equipment Data
ReagentFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Density (g/mL)
4-Methoxybenzoyl chlorideC₈H₇ClO₂170.6022145 (at 14 mmHg)1.260
HexylamineC₆H₁₅N101.19-191310.766
Triethylamine (TEA)C₆H₁₅N101.19-115900.726
Dichloromethane (DCM)CH₂Cl₂84.93-97401.326
This compoundC₁₄H₂₁NO₂235.32~75-78N/AN/A

Equipment:

  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Thin-Layer Chromatography (TLC) plates and chamber

  • Filtration apparatus (Büchner funnel)

Critical Safety Precautions

This protocol involves hazardous materials. Strict adherence to safety protocols is mandatory. The entire procedure should be conducted within a certified chemical fume hood.

  • 4-Methoxybenzoyl Chloride: Corrosive and moisture-sensitive.[6][7] Reacts with water to form irritating hydrogen chloride fumes.[8] Causes severe skin and eye irritation.[7][9] Keep away from heat, sparks, and open flames.[7] Store in a cool, dry, well-ventilated place.[7]

  • Hexylamine: Flammable liquid and vapor.[10] Corrosive; causes severe skin burns and eye damage.[10][11] Toxic if swallowed or in contact with skin.[12] Use only non-sparking tools and take precautionary measures against static discharge.[10][13]

  • Triethylamine (TEA): Flammable liquid. Harmful if swallowed or inhaled. Causes severe skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Avoid inhalation and skin contact.

Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (nitrile or neoprene).

  • Splash-proof safety goggles and a face shield.

  • Flame-retardant laboratory coat.

  • Use a respirator with an appropriate cartridge if ventilation is inadequate.[12]

Detailed Experimental Protocol

This protocol is designed for a ~10 mmol scale synthesis.

Reaction Setup
  • Place a 100 mL round-bottom flask containing a magnetic stir bar on a magnetic stirrer and place it in an ice-water bath.

  • Ensure the flask is dry and equipped with a nitrogen or argon inlet to maintain an inert atmosphere, as 4-methoxybenzoyl chloride is moisture-sensitive.[6]

  • To the flask, add hexylamine (1.21 g, 1.58 mL, 12.0 mmol, 1.2 eq).

  • Add anhydrous dichloromethane (DCM, 30 mL) to dissolve the amine.

  • Add triethylamine (1.21 g, 1.67 mL, 12.0 mmol, 1.2 eq). The triethylamine acts as a scavenger for the HCl produced during the reaction.[14]

Reagent Addition
  • In a separate, dry 50 mL beaker, dissolve 4-methoxybenzoyl chloride (1.71 g, 10.0 mmol, 1.0 eq) in 10 mL of anhydrous DCM.

  • Transfer this solution to a dropping funnel attached to the reaction flask.

  • Add the 4-methoxybenzoyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

    • Causality Note: A slow, dropwise addition at 0 °C is crucial. The reaction between an acyl chloride and an amine is highly exothermic.[8] This controlled addition prevents a rapid temperature increase, which could lead to unwanted side reactions and reduced yield.

Reaction and Monitoring
  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Let the reaction stir for 1-2 hours.

  • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

    • Eluent System: A 3:1 mixture of Hexane:Ethyl Acetate is a good starting point.

    • Visualization: UV light (254 nm).

    • The reaction is complete when the spot corresponding to the 4-methoxybenzoyl chloride starting material has disappeared.

Workup and Extraction
  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 50 mL of 1 M HCl (to remove excess hexylamine and triethylamine by forming water-soluble ammonium salts).

    • 50 mL of saturated NaHCO₃ solution (to neutralize any remaining acid).

    • 50 mL of brine (saturated NaCl solution, to reduce the solubility of the organic product in the aqueous layer and aid in separation).

  • Dry the separated organic layer (DCM) over anhydrous sodium sulfate (Na₂SO₄).

  • Filter the drying agent and collect the filtrate.

  • Remove the solvent (DCM) under reduced pressure using a rotary evaporator to yield the crude product.[15]

Purification and Characterization
  • Purification: The crude product, often an off-white or pale yellow solid, can be purified by recrystallization.

    • Dissolve the crude solid in a minimum amount of hot ethanol or an ethyl acetate/hexane mixture.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the pure crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the crystals under vacuum.

  • Characterization:

    • Melting Point: Determine the melting point of the purified solid. The literature value for the related 4-methoxybenzamide is 164-167 °C, and the N-hexyl derivative will have a distinct melting point.

    • Spectroscopy: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Process Visualization and Data Summary

Experimental Workflow Diagram

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Workup cluster_purify Purification & Analysis reagents Reagent Measurement (Hexylamine, TEA, DCM) setup Reaction Setup (Inert Atmosphere, 0 °C) reagents->setup acyl_chloride Acyl Chloride Solution (4-Methoxybenzoyl chloride in DCM) addition Slow Dropwise Addition acyl_chloride->addition setup->addition stir Stir at Room Temp (1-2 hours) addition->stir tlc TLC Monitoring stir->tlc wash_acid Wash with 1 M HCl tlc->wash_acid wash_base Wash with sat. NaHCO₃ wash_acid->wash_base wash_brine Wash with Brine wash_base->wash_brine dry Dry over Na₂SO₄ wash_brine->dry evap Solvent Evaporation dry->evap recrystal Recrystallization evap->recrystal characterize Characterization (MP, NMR, IR) recrystal->characterize product Pure this compound characterize->product

Sources

Application Notes & Protocols: Synthesis of N-hexyl-4-methoxybenzamide via Amide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Central Role of the Amide Bond

The amide bond is a cornerstone of modern organic and medicinal chemistry, most notably forming the backbone of peptides and proteins.[1] Its remarkable stability and structural role have made amide bond formation one of the most frequently utilized reactions in the pharmaceutical industry for synthesizing novel therapeutic agents.[1] The direct condensation of a carboxylic acid and an amine is thermodynamically challenging and requires harsh conditions, often leading to undesirable side reactions.[2] To overcome this, a vast array of "coupling reagents" has been developed to facilitate this transformation under mild conditions by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[2][3]

This guide provides a comprehensive overview and detailed protocols for the synthesis of a model compound, N-hexyl-4-methoxybenzamide , through the coupling of 4-methoxybenzoic acid and hexylamine. We will explore two robust and widely adopted coupling methodologies, offering insights into the rationale behind reagent selection, reaction mechanisms, and practical execution for researchers in organic synthesis and drug development.

The Principle of Amide Coupling: Activating the Carboxyl Group

The fundamental challenge in amide synthesis is that amines are bases and carboxylic acids are acids. Mixing them results in a rapid acid-base reaction to form a non-reactive ammonium carboxylate salt.[2] Coupling reagents circumvent this by converting the hydroxyl group of the carboxylic acid into a better leaving group, thereby creating a highly reactive acyl intermediate.[2] This "activated" species is then readily attacked by the amine nucleophile to form the desired amide bond.

This process can be visualized as a two-step sequence, often occurring in a single pot:[1]

  • Activation: The carboxylic acid reacts with the coupling reagent to form a reactive intermediate (e.g., an O-acylisourea, an active ester).

  • Coupling: The amine attacks the activated intermediate, displacing the leaving group and forming the tetrahedral intermediate, which then collapses to the stable amide product.

The choice of coupling reagent is critical and depends on factors such as substrate complexity, steric hindrance, desired reaction speed, and the need to suppress side reactions like racemization in chiral substrates.[1][3]

Strategic Selection of Coupling Reagents

A multitude of coupling reagents are available, broadly categorized into carbodiimides, aminium/uronium salts, and phosphonium salts.[3][4] For this application, we focus on two exemplary systems: a classic carbodiimide-based method and a highly efficient aminium-based method.

  • Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[2][5] While effective, this intermediate can rearrange to a stable N-acylurea, a common side reaction.[3][6] To mitigate this and increase efficiency, additives like 1-hydroxybenzotriazole (HOBt) are used. HOBt traps the O-acylisourea to form a less reactive but more selective HOBt-ester, which is less prone to side reactions.[3][7] The EDC/HOBt system is cost-effective and widely used, with the key advantage that the byproducts are water-soluble, simplifying purification.[7][8]

  • Aminium/Uronium Salts (e.g., HATU): HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent that generates an OAt-active ester.[9] These esters are more reactive than their OBt counterparts, leading to faster reaction times and higher yields, especially for sterically hindered substrates. The use of HATU requires a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to deprotonate the initial carboxylic acid.[9][10] While more expensive than EDC, HATU is often the reagent of choice for challenging couplings.[7]

Experimental Workflow and Protocols

The overall process for synthesizing this compound follows a standardized workflow, from reagent preparation to final product isolation.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Starting Materials (Acid, Amine, Base) cool Cool to 0 °C reagents->cool add_reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) cool->add_reagent warm_rt Warm to Room Temp & Stir add_reagent->warm_rt monitor Monitor by TLC warm_rt->monitor quench Aqueous Workup (Wash with H2O, acid, base) monitor->quench extract Extract with Organic Solvent & Dry quench->extract concentrate Concentrate in vacuo extract->concentrate purify Purify via Chromatography (if necessary) concentrate->purify product Isolate Pure This compound purify->product

Caption: General workflow for amide coupling synthesis.

Protocol A: EDC/HOBt Mediated Synthesis of this compound

This protocol offers a reliable and cost-effective method for the synthesis. The use of HOBt is crucial for minimizing side reactions and improving yield.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Methoxybenzoic Acid152.155.0761 mg1.0
Hexylamine101.195.50.74 mL1.1
EDC·HCl191.706.01.15 g1.2
HOBt (anhydrous)135.126.0811 mg1.2
N,N-Diisopropylethylamine (DIPEA)129.247.51.31 mL1.5
Dichloromethane (DCM)--50 mL-

Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzoic acid (761 mg, 5.0 mmol) and dissolve it in dichloromethane (DCM, 50 mL).

  • Addition of Amine and Base: Add hexylamine (0.74 mL, 5.5 mmol) and DIPEA (1.31 mL, 7.5 mmol) to the solution.

  • Pre-activation: Add HOBt (811 mg, 6.0 mmol) and EDC·HCl (1.15 g, 6.0 mmol) to the stirring solution at room temperature. Note: Some protocols call for cooling to 0°C before adding the coupling reagents, which is recommended for sensitive substrates to control the initial activation.[11][12]

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the 4-methoxybenzoic acid starting material is fully consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer successively with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).[11] This removes the water-soluble urea byproduct, excess base, and unreacted HOBt.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the product as a white solid.

Protocol B: HATU Mediated Synthesis of this compound

This protocol is ideal for achieving rapid and high-yielding synthesis, particularly if the EDC/HOBt method proves sluggish.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalents
4-Methoxybenzoic Acid152.155.0761 mg1.0
Hexylamine101.195.20.70 mL1.05
HATU380.235.52.09 g1.1
N,N-Diisopropylethylamine (DIPEA)129.2410.01.74 mL2.0
N,N-Dimethylformamide (DMF)--25 mL-

Step-by-Step Procedure

  • Setup: In a 100 mL round-bottom flask with a magnetic stir bar, dissolve 4-methoxybenzoic acid (761 mg, 5.0 mmol) in N,N-dimethylformamide (DMF, 25 mL).

  • Addition of Reagents: Add HATU (2.09 g, 5.5 mmol) to the solution. Follow with the addition of DIPEA (1.74 mL, 10.0 mmol). Stir for 5-10 minutes to allow for pre-activation of the acid.[4]

  • Amine Addition: Add hexylamine (0.70 mL, 5.2 mmol) to the activated mixture.

  • Reaction: Stir the reaction at room temperature for 1-3 hours. The reaction is typically much faster than EDC/HOBt methods.[7]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing 100 mL of water and 50 mL of ethyl acetate.

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 30 mL).

    • Combine the organic layers and wash successively with 1N HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL) to remove DMF and byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography as described in Protocol A.

Reaction Mechanism and Rationale

Understanding the mechanism provides insight into the causality behind the protocol steps. The diagram below illustrates the widely accepted pathway for carbodiimide coupling facilitated by HOBt.

G cluster_mech EDC/HOBt Coupling Mechanism RCOOH 4-Methoxybenzoic Acid O_acylisourea O-Acylisourea (Active Intermediate) RCOOH->O_acylisourea +EDC EDC EDC HOBt_ester HOBt-Ester (More Stable Intermediate) O_acylisourea->HOBt_ester +HOBt N_acylurea N-Acylurea (Side Product) O_acylisourea->N_acylurea Rearrangement HOBt HOBt Amide This compound HOBt_ester->Amide + Hexylamine Amine Hexylamine Urea Water-Soluble Urea

Caption: Mechanism of EDC/HOBt mediated amide coupling.

The carboxylic acid first reacts with EDC to form the highly reactive O-acylisourea intermediate.[5] This intermediate can either react directly with the amine or undergo an undesirable intramolecular rearrangement to the stable N-acylurea byproduct.[6] The addition of HOBt intercepts the O-acylisourea to form an active HOBt-ester. This new intermediate is sufficiently reactive to couple with the amine but is more stable towards rearrangement, thus minimizing the formation of the N-acylurea side product and improving the overall yield.[3][12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Formation 1. Inactive coupling reagent (hydrolyzed).2. Poor quality solvent (contains water).3. Insufficient base (for HATU).1. Use fresh or properly stored coupling reagents.2. Use anhydrous solvents.3. Ensure the correct stoichiometry of base is used.
N-Acylurea Byproduct Formation Rearrangement of the O-acylisourea intermediate (common with EDC alone).Ensure HOBt is added with EDC. Running the reaction at a lower temperature (0 °C) can also help.
Unreacted Starting Material 1. Insufficient reaction time.2. Steric hindrance.3. Low reactivity of amine.1. Allow the reaction to stir longer.2. Switch to a more powerful coupling reagent like HATU.3. Consider gentle heating (e.g., 40 °C), though this may increase side reactions.
Difficult Purification Byproducts from the coupling reagent are co-eluting with the product.Ensure the aqueous workup is performed thoroughly. The water-soluble byproducts of EDC and HATU should be largely removed before chromatography.

Conclusion

The synthesis of this compound serves as an excellent model for illustrating modern amide coupling techniques. Both the classic EDC/HOBt and the more potent HATU methodologies provide efficient and reliable pathways to the desired product. The choice between them is often a balance of cost, speed, and the specific demands of the substrates. By understanding the underlying mechanisms and adhering to robust experimental protocols, researchers can confidently and successfully apply these critical reactions in their synthetic endeavors, from fundamental research to complex drug development pipelines.

References

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Organic Syntheses. Procedure for Z-L-Phg-Val-OMe. Available at: [Link]

  • ResearchGate. Synthesis of N-substituted benzamides-thiobenzamides from N-aryl-N 0 -benzoylthioureas. Available at: [Link]

  • SciSpace. Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. Available at: [Link]

  • National Center for Biotechnology Information. 4-Methoxybenzamidinium acetate. Available at: [Link]

  • Aapptec Peptides. Coupling Reagents. Available at: [Link]

  • National Center for Biotechnology Information. Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. Available at: [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. Available at: [Link]

  • Fisher Scientific. Amide Synthesis. Available at: [Link]

  • KoreaScience. A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Available at: [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. Available at: [Link]

  • Google Patents. Purification of N-substituted aminobenzaldehydes.
  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available at: [Link]

  • Taylor & Francis Online. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Available at: [Link]

  • Organic Synthesis. Acid-Amine Coupling using EDCI. Available at: [Link]

  • University of New Orleans ScholarWorks. Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available at: [Link]

  • Wikipedia. HATU. Available at: [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Available at: [Link]

Sources

Application Note: High-Purity Recrystallization of N-Hexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecule and the Challenge

N-hexyl-4-methoxybenzamide is a structural analog of capsaicinoids and a common pharmacophore in histone deacetylase (HDAC) inhibitors. Its purification presents a classic "amphiphilic challenge" in organic synthesis:

  • The Polar Core: The benzamide moiety creates strong intermolecular hydrogen bonding, driving high melting points and crystallinity.

  • The Lipophilic Tail: The N-hexyl chain introduces significant rotational freedom and lipophilicity, disrupting crystal packing and increasing solubility in non-polar solvents.

This duality often leads to the dreaded "oiling out" phenomenon—where the compound separates as a liquid second phase rather than a crystalline solid—resulting in low purity and poor yield. This guide details a robust, self-validating protocol to overcome these thermodynamic hurdles.

Chemical Profile & Impurity Landscape

Before initiating crystallization, one must understand the "enemy"—the impurities generated during the standard Schotten-Baumann or carbodiimide coupling synthesis.

ComponentRolePhysical StateSolubility ProfileRemoval Strategy
This compound Target Solid (White) Mod. Lipophilic Recrystallization
HexylamineReagentLiquid (Volatile)Basic / Organic SolubleAcidic Wash (HCl)
4-Methoxybenzoic AcidReagentSolidAcidic / Organic SolubleBasic Wash (NaOH)
Dicyclohexylurea (DCU)Byproduct*Solid (Insoluble)Poor in most solventsHot Filtration
Triethylamine HClSaltSolidWater SolubleAqueous Wash

*If synthesized via DCC coupling.

Phase 1: The Pre-Purification Audit (Critical)

Expert Insight: Recrystallization is a polishing step, not a garbage disposal. Attempting to recrystallize a crude mixture containing >10% unreacted amine or acid will often inhibit crystal growth or trap impurities in the lattice.

Mandatory Pre-Treatment:

  • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

  • Acid Wash: Wash with 1M HCl (

    
    ). Removes unreacted hexylamine.
    
  • Base Wash: Wash with saturated NaHCO

    
     or 1M NaOH (
    
    
    
    ). Removes unreacted 4-methoxybenzoic acid.
  • Dry & Concentrate: Dry organic layer over MgSO

    
    , filter, and rotary evaporate to a solid/oil.
    

Only proceed to recrystallization with this "neutral" crude.

Phase 2: Solvent System Selection[2]

Due to the hexyl chain, standard "polar amide" solvents (like pure water) are ineffective. We utilize a Binary Solvent System to balance the polar/non-polar duality.

Recommended System: Ethyl Acetate / n-Heptane
  • Solvent A (Good Solvent): Ethyl Acetate (Dissolves product at high temp).

  • Solvent B (Anti-Solvent): n-Heptane (Induces precipitation upon cooling).

  • Why Heptane over Hexane? Heptane has a higher boiling point (98°C vs 68°C), allowing for a wider temperature gradient during cooling, which promotes larger, purer crystals.

Alternative System: Ethanol / Water[2][3][4]
  • Use case: If the product is highly crystalline and high-melting (>100°C).

  • Risk:[1] High risk of oiling out due to the hydrophobic effect of the hexyl chain in water.

Phase 3: The Recrystallization Protocol[5]

Step-by-Step Methodology

1. Dissolution (The Saturation Point)

  • Place the crude solid in an Erlenmeyer flask with a magnetic stir bar.

  • Add Ethyl Acetate in small portions while heating the flask on a hot plate (set to ~70°C).

  • Stop adding solvent the moment the solid dissolves completely.

  • Self-Validation: If the solution is colored but clear, proceed.[2] If solid particles remain that refuse to dissolve (likely inorganic salts or urea), perform a Hot Filtration immediately.

2. Nucleation (The Anti-Solvent Addition)

  • Keep the solution near boiling.

  • Slowly add n-Heptane dropwise.

  • The Cloud Point: Continue adding heptane until a faint, persistent cloudiness (turbidity) appears and does not disappear upon swirling.

  • Add 1-2 mL of Ethyl Acetate to clear the cloudiness (restoring the solution to just below saturation).

3. Crystal Growth (Thermodynamic Control)

  • Remove the flask from heat.[2]

  • Insulate: Place the flask on a cork ring and cover with an inverted beaker or wrap in foil.

  • Slow Cooling: Allow the system to cool to room temperature undisturbed for 2–4 hours. Rapid cooling traps impurities.

  • Cold Soak: Once at room temperature, move the flask to a 4°C fridge or ice bath for 1 hour to maximize yield.

4. Isolation

  • Filter the crystals using a Büchner funnel and vacuum.

  • The Wash: Wash the filter cake with cold 1:3 EtOAc:Heptane mixture. Do not use pure EtOAc, or you will redissolve your product.

  • Dry under vacuum or in a desiccator.

Visualizing the Workflow

The following diagram illustrates the decision logic and process flow for this purification.

RecrystallizationWorkflow Start Crude this compound Wash Acid/Base Extraction (Remove Amine/Acid) Start->Wash Dissolve Dissolve in min. hot EtOAc Wash->Dissolve Filter Hot Filtration needed? Dissolve->Filter HotFilter Filter hot (Remove salts/urea) Filter->HotFilter Yes AntiSolvent Add hot n-Heptane until Cloud Point Filter->AntiSolvent No HotFilter->AntiSolvent Clear Add drops of EtOAc to clear solution AntiSolvent->Clear Cool Slow Cool (RT -> 4°C) Clear->Cool Oiling Oiling Out? Cool->Oiling Reheat Reheat & add more EtOAc Oiling->Reheat Yes Collect Filter & Wash (Cold solvent) Oiling->Collect No Reheat->Cool QC QC: HPLC / NMR / MP Collect->QC

Figure 1: Decision matrix for the purification of lipophilic amides.

Troubleshooting: The "Oiling Out" Phenomenon

If your solution turns into a milky emulsion or deposits a sticky oil at the bottom instead of crystals, the compound has "oiled out." This happens when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.

Corrective Actions:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Adjust Solvent Ratio: Add slightly more of the good solvent (EtOAc). Oiling out often means the solution is too rich in anti-solvent.

  • Seed Crystals: If you have a tiny amount of pure solid (even from a previous impure batch), add a speck to the cooling solution at ~40°C. This provides a template for growth, bypassing the nucleation energy barrier.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The micro-abrasions serve as nucleation sites.

Quality Control (QC) & Validation

A self-validating protocol requires confirmation of purity.

MetricAcceptance CriteriaMethod
Appearance White crystalline needles/platesVisual Inspection
Melting Point Sharp range (< 2°C width)*Capillary MP Apparatus
1H NMR No peaks at

2.5-3.0 (Amine) or

11.0+ (Acid)
400 MHz DMSO-

HPLC Purity > 99.5% Area Under CurveC18 Column, ACN/Water gradient

*Note: While 4-methoxybenzamide melts at ~167°C, the N-hexyl derivative will likely melt lower (est. 80-100°C) due to alkyl chain disruption. A broad range indicates retained solvent or impurities.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (The authoritative text on general purification strategies).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for amide synthesis and recrystallization).

  • BenchChem. (2025).[3] Application Notes for Purification of Benzamide Derivatives. (General solubility data for substituted benzamides).

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. (Guide on solvent polarity and selection).

Sources

analytical methods for N-hexyl-4-methoxybenzamide characterization

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the analytical characterization of N-hexyl-4-methoxybenzamide (CAS 330467-48-6), a lipophilic benzamide derivative structurally related to capsaicinoids and histone deacetylase (HDAC) inhibitors.

The following protocols are designed for drug discovery researchers requiring rigorous structural validation and purity assessment.

Application Note & Protocol Guide

Chemical Profile & Significance

Compound: this compound CAS: 330467-48-6 Formula: C₁₄H₂₁NO₂ Molecular Weight: 235.32 g/mol Class: Secondary Carboxamide / Benzamide Derivative[1][2][3]

Significance: This molecule serves as a critical intermediate in the synthesis of vanilloid receptor (TRPV1) modulators and is explored in medicinal chemistry for its potential antimicrobial and antitumor properties. Its structure combines a polar amide core with a lipophilic hexyl tail and an electron-donating methoxy group, necessitating a biphasic analytical approach (reversed-phase chromatography for purity and high-field NMR for structural connectivity).

Physicochemical Properties (Predicted & Observed)
PropertyValue / CharacteristicMethod
Appearance White to off-white crystalline solidVisual Inspection
LogP (Predicted) ~3.5 – 4.2Computational (Lipophilic)
Solubility Soluble in DMSO, MeOH, CH₂Cl₂, Chloroform; Insoluble in WaterSolubility Test
λ max ~254 nm (Benzoyl chromophore)UV-Vis

Structural Identification (Spectroscopy)

Protocol A: Nuclear Magnetic Resonance (NMR)

Objective: Confirm the amide linkage and the integrity of the hexyl chain and methoxy substitution. Solvent: CDCl₃ (Deuterated Chloroform) is preferred due to excellent solubility and distinct shift separation.

1H NMR Interpretation (400 MHz, CDCl₃)
  • Aromatic Region (AA'BB' System):

    • δ 7.75 ppm (d, J=8.8 Hz, 2H): Protons ortho to the carbonyl group (H-2, H-6). Deshielded by the anisotropic effect of the carbonyl.

    • δ 6.92 ppm (d, J=8.8 Hz, 2H): Protons ortho to the methoxy group (H-3, H-5). Shielded by the mesomeric effect of oxygen.

  • Amide Proton:

    • δ 6.00–6.50 ppm (br s, 1H): N-H proton. Broadening occurs due to quadrupolar relaxation of nitrogen and hydrogen bonding.

  • Methoxy Group:

    • δ 3.84 ppm (s, 3H): Characteristic sharp singlet of the -OCH₃ group attached to the aromatic ring.

  • Hexyl Chain:

    • δ 3.42 ppm (td, J=7.0, 5.8 Hz, 2H): N-CH₂ methylene protons. Coupled to the adjacent CH₂ and the NH proton.[2]

    • δ 1.60 ppm (quint, J=7.2 Hz, 2H): β-methylene protons.

    • δ 1.30–1.40 ppm (m, 6H): Bulk methylene protons of the hexyl chain.

    • δ 0.89 ppm (t, J=6.8 Hz, 3H): Terminal methyl group.

Protocol B: Mass Spectrometry (LC-MS/HRMS)

Objective: Validation of molecular formula and fragmentation pattern. Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Molecular Ion: [M+H]⁺ observed at m/z 236.16 .

  • Key Fragments (MS²):

    • m/z 135.04: Acylium ion [4-MeO-Ph-CO]⁺. This is the base peak formed by the cleavage of the amide bond (C-N cleavage).

    • m/z 107.05: [4-MeO-Ph]⁺ phenyl cation (loss of CO from the acylium ion).

Purity Analysis (Chromatography)

Protocol C: HPLC-UV/MS Method

Objective: Quantitative assay (>98%) and impurity profiling. Challenge: The lipophilic hexyl chain can cause peak tailing or excessive retention on standard C18 columns. Solution: Use a high-carbon-load C18 column and an acidic modifier to suppress silanol interactions.

Method Parameters
ParameterSetting / Description
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent
Mobile Phase A Water + 0.1% Formic Acid (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic Acid (v/v)
Flow Rate 1.0 mL/min
Gradient 0-2 min: 30% B (Isocratic hold) 2-10 min: 30% → 95% B (Linear ramp) 10-13 min: 95% B (Wash) 13.1 min: 30% B (Re-equilibration)
Detection UV @ 254 nm (Primary), 210 nm (Secondary)
Injection Vol 5 µL (Sample conc: 0.5 mg/mL in ACN)

System Suitability Criteria:

  • Tailing Factor (Tf): 0.9 < Tf < 1.2 (Crucial for amide peak symmetry).

  • Retention Time: Expected ~7.5–8.5 min under described gradient.

  • Resolution: >2.0 between the main peak and any synthesis precursors (e.g., 4-methoxybenzoic acid).

Analytical Workflow Visualization

The following diagram illustrates the logical flow for characterizing this compound, from crude synthesis to validated standard.

AnalyticalWorkflow Start Crude this compound Solubility Solubility Check (DMSO/MeOH) Start->Solubility HPLC_Screen HPLC-UV Screening (Purity Assessment) Solubility->HPLC_Screen Purification Prep-HPLC / Recrystallization HPLC_Screen->Purification Purity < 95% Identity Structural ID Phase HPLC_Screen->Identity Purity > 98% Purification->HPLC_Screen NMR 1H / 13C NMR (CDCl3) Identity->NMR MS HRMS (ESI+) [M+H]+ = 236.16 Identity->MS IR FT-IR (Amide I/II Bands) Identity->IR Validation Final Validation NMR->Validation MS->Validation IR->Validation DSC DSC (Melting Point) Validation->DSC COA Certificate of Analysis (Release) DSC->COA

Figure 1: Step-by-step characterization workflow ensuring purity before structural confirmation.

Detailed Experimental Protocols

Protocol D: Synthesis of Reference Standard

Note: This protocol is provided to generate a reference standard if one is not commercially available.

Reaction: Nucleophilic Acyl Substitution[2]

  • Reagents: Dissolve 4-methoxybenzoyl chloride (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Addition: Cool to 0°C. Add Triethylamine (1.5 eq) as a base scavenger.

  • Amidation: Dropwise add Hexylamine (1.1 eq) diluted in DCM.

  • Workup: Stir at RT for 2 hours. Wash with 1N HCl (remove unreacted amine), then sat. NaHCO₃ (remove unreacted acid), then Brine.

  • Isolation: Dry organic layer over MgSO₄, filter, and evaporate. Recrystallize from Hexane/Ethyl Acetate if necessary.

Protocol E: Sample Preparation for HPLC
  • Weighing: Accurately weigh 5.0 mg of the solid substance.

  • Dissolution: Dissolve in 2.0 mL of HPLC-grade Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilution: Dilute to 10.0 mL with Water/Acetonitrile (50:50) to match the initial mobile phase conditions (preventing solvent shock).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link][2]

  • Moriguchi, T., et al. "Crystal structure of N-hexyl-3,4-dihydroxybenzamide." IUCrData, 2016.[4] (Provides structural context for N-hexyl benzamides). Available at: [Link]

  • SpectraBase. N-Methoxy-N,4-dimethylbenzamide NMR Data. (Analogous spectral reference). Available at: [Link]

Sources

Application Note: GC-MS Identification and Structural Characterization of N-Hexyl-4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the identification and quantification of N-hexyl-4-methoxybenzamide (C₁₄H₂₁NO₂).[1] While frequently encountered as a synthesis intermediate in histone deacetylase (HDAC) inhibitor development or as an impurity in pharmaceutical manufacturing, its structural similarity to lipophilic designer drugs necessitates precise analytical differentiation.[1] This guide provides a self-validating workflow including sample preparation, optimized chromatographic parameters, and a mechanistic breakdown of electron ionization (EI) fragmentation pathways.

Introduction & Chemical Context

This compound is a lipophilic secondary amide.[1] In drug development, it often appears as a precursor or degradation product of benzamide-based therapeutics.[1] In forensic contexts, it serves as a critical model compound for distinguishing non-controlled synthesis impurities from structurally related New Psychoactive Substances (NPS).[1]

Target Analyte Properties:

  • IUPAC Name: this compound[1][2]

  • Molecular Formula: C₁₄H₂₁NO₂[1][2]

  • Molecular Weight: 235.32 g/mol [1]

  • Monoisotopic Mass: 235.1572 Da[1]

  • Polarity: Moderate (Secondary amide functionality capable of hydrogen bonding).[1]

Experimental Protocol

Reagents and Standards
  • Solvents: Dichloromethane (DCM) or Methanol (LC-MS grade).[1]

  • Derivatization Reagent (Optional but Recommended): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).[1]

  • Internal Standard: N-decylbenzamide or Deuterated Benzamide (

    
    -Benzamide) at 10 µg/mL.[1]
    
Sample Preparation Workflow

The following workflow ensures extraction efficiency while mitigating the peak tailing often associated with secondary amides.

Method A: Direct Injection (Screening)
  • Dissolution: Dissolve 1 mg of sample in 1 mL of Methanol.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter.

  • Dilution: Dilute to 50 µg/mL with Methanol for full-scan analysis.

Method B: Silylation (Confirmation & Quantitation)

Rationale: Secondary amides can exhibit peak tailing due to N-H interaction with silanol groups on the column liner.[1] Silylation replaces the active proton with a trimethylsilyl (TMS) group, improving peak shape and sensitivity.

  • Dry Down: Evaporate 100 µL of sample extract to dryness under nitrogen.

  • Reconstitution: Add 50 µL of Ethyl Acetate and 50 µL of BSTFA + 1% TMCS.

  • Incubation: Cap and heat at 70°C for 30 minutes.

  • Cooling: Cool to room temperature and transfer to an autosampler vial.

Instrumental Parameters (GC-MS)
ParameterSettingRationale
System Agilent 7890B / 5977B MSD (or equivalent)Standard single-quadrupole setup.
Column DB-5ms UI (30 m × 0.25 mm × 0.25 µm)5% Phenyl phase provides selectivity for aromatic isomers.[1]
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Optimal linear velocity for resolution.[1]
Inlet Splitless (1 min purge), 280°CHigh temp ensures rapid volatilization of the amide.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp minimizes band broadening; 300°C ensures elution.[1]
Transfer Line 280°CPrevents condensation before the source.[1]
Ion Source Electron Ionization (EI), 230°C, 70 eVStandard ionization for library matching.
Acquisition Full Scan (m/z 40–500)Required for structural identification.[1]

Analytical Workflow Visualization

The following diagram illustrates the decision matrix for choosing between direct injection and derivatization based on initial peak symmetry.

AnalyticalWorkflow Sample Raw Sample (Solid/Liquid) Extract Solvent Extraction (MeOH or DCM) Sample->Extract QC_Check Initial GC Screen (Direct Injection) Extract->QC_Check Direct_Path Good Peak Symmetry (Asymmetry 0.9 - 1.2) QC_Check->Direct_Path Pass Deriv_Path Peak Tailing Observed QC_Check->Deriv_Path Fail GCMS_Run GC-MS Analysis DB-5ms Column Direct_Path->GCMS_Run BSTFA Derivatization BSTFA + 1% TMCS (70°C, 30 min) Deriv_Path->BSTFA BSTFA->GCMS_Run Data_Process Data Processing (AMDIS / NIST Search) GCMS_Run->Data_Process

Figure 1: Decision tree for sample preparation, prioritizing direct analysis but providing a validated derivatization contingency for difficult matrices.

Data Analysis & Interpretation

Fragmentation Logic (EI Spectrum)

Identification relies on detecting specific cleavage patterns characteristic of the 4-methoxybenzamide core.[1]

  • Molecular Ion (

    
    ):  m/z 235.[1] Visible but often low intensity due to the lability of the amide bond.
    
  • Base Peak (m/z 135): The 4-methoxybenzoyl cation (acylium ion). This is the diagnostic peak formed by

    
    -cleavage between the carbonyl carbon and the nitrogen.
    
    • Mechanism:[1][3][4][5][6]

      
      [1]
      
  • Secondary Fragments:

    • m/z 107: Loss of CO from the acylium ion (4-methoxyphenyl cation).[1]

    • m/z 92 & 77: Characteristic aromatic degradation (tropylium-like or phenyl ions).[1]

    • m/z 30, 43, 57: Alkyl chain fragments from the hexyl tail.

Fragmentation Pathway Diagram[1]

Fragmentation Parent Molecular Ion [M]+ m/z 235 (this compound) AlphaCleavage α-Cleavage Parent->AlphaCleavage Acylium Base Peak [4-MeO-Ph-CO]+ m/z 135 AlphaCleavage->Acylium Dominant Pathway AlkylFrag Hexyl Amine Radical (Neutral Loss) AlphaCleavage->AlkylFrag CO_Loss - CO Acylium->CO_Loss AnisoleFrag Phenyl Cation [4-MeO-Ph]+ m/z 107 CO_Loss->AnisoleFrag

Figure 2: Primary electron ionization fragmentation pathway showing the formation of the diagnostic m/z 135 acylium ion.

Method Validation Criteria (SWGDRUG Standards)

To ensure this protocol meets forensic and pharmaceutical standards, the following validation parameters must be met, aligned with SWGDRUG Category B techniques [1].

ParameterAcceptance CriteriaProcedure
Selectivity No interference at RT of analyteAnalyze blank matrix and matrix + internal standard.
Linearity

5-point calibration curve (e.g., 10–500 µg/mL).
LOD (Limit of Detection) S/N > 3:1Analyze serial dilutions of standard.
Precision (Repeatability) RSD < 5%5 replicate injections at medium concentration.
Mass Spectral Match Match Score > 800 (80%)Compare against NIST20 or SWGDRUG library [2].

Troubleshooting Guide

  • Issue: Peak Tailing.

    • Cause: Active sites in the inlet liner or column interacting with the amide nitrogen.

    • Solution: Switch to a deactivated liner (ultra-inert) or use the BSTFA derivatization method described in Section 3.2.[1]

  • Issue: Weak Molecular Ion (m/z 235).

    • Cause: High fragmentation energy (standard 70 eV).[1]

    • Solution: This is normal for aliphatic amides.[1] Rely on the m/z 135 base peak and retention time locking with the internal standard.

  • Issue: Ghost Peaks.

    • Cause: Carryover from high-concentration injections.[1]

    • Solution: Implement a solvent blank wash (methanol) between samples and increase the final oven hold time at 300°C.

References

  • SWGDRUG. (2019).[1][3] Scientific Working Group for the Analysis of Seized Drugs Recommendations, Version 8.0. Available at: [Link]

  • NIST. (2023). NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][7] Available at: [Link]

  • UNODC. (2009).[1] Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. United Nations Office on Drugs and Crime.[1][8] Available at: [Link]

  • Little, J. L. (1999).[1] Derivatization of Amides for Gas Chromatography/Mass Spectrometry. Journal of Chromatography A. (General reference for BSTFA protocols).

Sources

developing a laboratory procedure for N-hexyl-4-methoxybenzamide reactions

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Synthesis of N-Hexyl-4-Methoxybenzamide

Executive Summary

This application note details a robust, scalable laboratory procedure for the synthesis of this compound. While amide coupling using reagents like HATU or EDC is common in peptide chemistry, this protocol utilizes the Acid Chloride Method . This approach is selected for its atom economy, cost-effectiveness, and simplified purification profile for small-molecule benzamides.

Target Molecule Profile:

  • Core Structure: Benzamide scaffold.

  • Key Features: Electron-donating methoxy group (4-position); Lipophilic hexyl chain.

  • Primary Application: Fragment-based drug discovery (FBDD), SAR studies, and lipophilic linker design.

Strategic Reaction Design

Mechanistic Rationale

The synthesis proceeds via Nucleophilic Acyl Substitution .[1] The 4-methoxybenzoyl chloride serves as a highly activated electrophile. The hexylamine acts as the nucleophile, attacking the carbonyl carbon.[1]

  • Electronic Considerations: The p-methoxy group is electron-donating by resonance. While this slightly reduces the electrophilicity of the carbonyl carbon compared to a nitro-substituted benzoyl chloride, the acid chloride remains sufficiently reactive to proceed rapidly at

    
     to room temperature.
    
  • Base Selection: A tertiary amine base (Triethylamine or DIPEA) is strictly required to scavenge the HCl byproduct. Failure to remove HCl will protonate the hexylamine starting material, rendering it non-nucleophilic and stalling the reaction.

Reaction Pathway Visualization

ReactionPathway Reactants Reactants (Acid Chloride + Amine) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Transition Elimination of Cl- Intermediate->Transition Collapse Product This compound + HCl (Salt) Transition->Product Deprotonation by Base

Figure 1: Mechanistic workflow of the nucleophilic acyl substitution.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[2][3]RoleCritical Attribute
4-Methoxybenzoyl chloride 170.591.0ElectrophileMoisture sensitive; lachrymator.
Hexan-1-amine 101.191.1NucleophileEnsure free base (not HCl salt).
Triethylamine (TEA) 101.191.5BaseMust be dry; scavenges HCl.
Dichloromethane (DCM) 84.93SolventSolventAnhydrous preferred.

Green Chemistry Alternative: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) can replace DCM to reduce environmental impact without significant yield loss [1].

Step-by-Step Procedure

Step 1: System Preparation

  • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

  • Cap with a rubber septum and flush with nitrogen (or argon) for 5 minutes.

  • Why: Acid chlorides hydrolyze rapidly in moist air to form the corresponding carboxylic acid, which will not react with the amine under these conditions.

Step 2: Solvation and Cooling

  • Add Hexan-1-amine (1.1 equiv) and Triethylamine (1.5 equiv) to the flask.

  • Add anhydrous DCM (concentration ~0.2 M relative to amine).

  • Submerge the flask in an ice-water bath (

    
    ) .
    
  • Why: The reaction is exothermic. Controlling the temperature prevents side reactions (e.g., di-acylation or polymerization).

Step 3: Electrophile Addition

  • Dissolve 4-Methoxybenzoyl chloride (1.0 equiv) in a separate vial with a minimal amount of DCM.

  • Add this solution dropwise to the stirring amine mixture over 10–15 minutes.

  • Observation: White precipitate (Triethylamine Hydrochloride salt) will form almost immediately. This is a positive sign of reaction progress.

Step 4: Reaction Maintenance

  • Allow the reaction to warm to room temperature naturally.

  • Stir for 2–4 hours.

  • Self-Validation (TLC): Check TLC (30% EtOAc in Hexanes). The starting amine (ninhydrin stain) and acid chloride (UV active, unstable on silica) should disappear. The product will appear as a UV-active spot with an

    
     distinct from the acid.
    

Step 5: Quench and Workup (The "Washer" Method)

  • Dilute the reaction mixture with excess DCM (50 mL).

  • Transfer to a separatory funnel.

  • Wash 1: 1M HCl (2 x 30 mL). Purpose: Removes unreacted amine and TEA.

  • Wash 2: Saturated NaHCO

    
     (2 x 30 mL). Purpose: Removes unreacted 4-methoxybenzoic acid (hydrolysis byproduct).
    
  • Wash 3: Brine (1 x 30 mL). Purpose: Removes residual water.

  • Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo.
    

Purification & Characterization

Benzamides with hexyl chains are often solids, but the melting point can be low due to the flexible alkyl chain.

Purification Decision Tree

PurificationLogic Crude Crude Product (Post-Workup) StateCheck Physical State? Crude->StateCheck Solid Solid StateCheck->Solid Crystalline Oil Oily/Sticky StateCheck->Oil Amorphous Recryst Recrystallization (Hexane/EtOAc) Solid->Recryst High Purity Needed Triturate Trituration (Cold Pentane) Oil->Triturate Attempt to Solidify Column Flash Chromatography (SiO2, Hex/EtOAc) Oil->Column Standard Path Triturate->Solid Success Triturate->Column Fails

Figure 2: Purification strategy based on the physical state of the crude isolate.

Analytical Expectations
  • Physical State: White to off-white solid.

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       7.7–7.8 (d, 2H, Ar-H ortho to C=O).
      
    • 
       6.9 (d, 2H, Ar-H ortho to OMe).
      
    • 
       6.0–6.5 (br s, 1H, NH).
      
    • 
       3.85 (s, 3H, OCH
      
      
      
      ).
    • 
       3.4 (q, 2H, N-CH 
      
      
      
      -hexyl).
    • 
       0.9 (t, 3H, terminal CH 
      
      
      
      ).
  • Mass Spectrometry: ESI+

    
     (calc).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of acid chloride.Ensure reagents are dry. Use fresh acid chloride or distill it prior to use.
Impurity: Acid Incomplete basic wash.Increase the number of NaHCO

washes during workup.
Impurity: Amine Incomplete acid wash.Ensure the pH of the aqueous layer in Wash 1 is < 2.
Oiling Out Residual solvent or impurities.[4][5][6]Dry under high vacuum for >12 hours. Attempt trituration with cold pentane.

References

  • MacMillan, D. S., et al. (2013). "Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide." Green Chemistry, 15(3), 596-600. Link

  • Montalbetti, C. A., & Falque, V. (2005).[7] "Amide bond formation and peptide coupling."[7][8] Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Common Organic Chemistry. (n.d.). "Amide Bond Formation: Acid Chloride Method." Link

Sources

Application Note: Functional Group Modifications of N-Hexyl-4-Methoxybenzamide

[1][2][3][4]

Introduction & Structural Analysis[2][3][4]

N-hexyl-4-methoxybenzamide is a lipophilic benzamide derivative often utilized as a structural probe in medicinal chemistry, particularly in the exploration of histone deacetylase (HDAC) inhibitors and antimicrobial fatty acid amide analogs.[1][2][3][4] The molecule features three distinct domains suitable for functionalization:

  • The Aromatic Core: An electron-rich anisole ring.[1][2][3][4]

  • The Linker: A secondary amide bond susceptible to reduction or hydrolysis.[3][4]

  • The Tail: A hexyl chain contributing to high LogP (lipophilicity).[2][3][4]

This application note details three critical synthetic transformations to diversify this scaffold. These protocols are designed to alter the physicochemical properties (LogP, pKa) and create "handles" for further cross-coupling, essential for Structure-Activity Relationship (SAR) studies.[1][2][4]

Strategic Modification Pathways
  • Path A (O-Demethylation): Unmasking the phenol to increase polarity and allow O-alkylation.[1][2][3][4]

  • Path B (Electrophilic Substitution): Installing a halogen handle for Suzuki/Buchwald couplings.[2][3][4]

  • Path C (Amide Reduction): Converting the hydrogen-bond acceptor (amide) to a donor/acceptor (amine).[1][2][3][4]

Experimental Workflow Visualization

The following diagram outlines the divergent synthesis pathways described in this guide.

GStartThis compound(Starting Material)DemethylationPath A: O-Demethylation(BBr3 / DCM)Start->DemethylationBrominationPath B: Bromination(NBS / ACN)Start->BrominationReductionPath C: Amide Reduction(LiAlH4 / THF)Start->ReductionPhenolN-Hexyl-4-hydroxybenzamide(Phenol Handle)Demethylation->PhenolBromide3-Bromo-N-hexyl-4-methoxybenzamide(Cross-Coupling Precursor)Bromination->BromideAmineN-Hexyl-4-methoxybenzylamine(Secondary Amine)Reduction->Amine

Figure 1: Divergent synthesis workflow for this compound functionalization.

Protocol A: O-Demethylation via Boron Tribromide (BBr₃)[1][2][3][4]

Objective: Cleavage of the methyl ether to reveal the phenol. Mechanism: Boron tribromide acts as a strong Lewis acid, coordinating with the methoxy oxygen to form an adduct.[4] Nucleophilic attack (typically by bromide) then cleaves the methyl-oxygen bond.[1][2][3][4][5]

Reagents & Equipment[3][4][6]
  • Reagent: Boron Tribromide (1.0 M solution in DCM).[2][3][4] Note: BBr₃ is pyrophoric and reacts violently with moisture.[1]

  • Solvent: Anhydrous Dichloromethane (DCM).[2][3][4]

  • Apparatus: Flame-dried round-bottom flask, inert gas (Ar/N₂) line, syringe pump (optional).

Step-by-Step Methodology
  • Setup: Charge a flame-dried flask with this compound (1.0 equiv) and anhydrous DCM (0.1 M concentration) under an argon atmosphere.

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). This is critical to control the exothermic complexation.[3][4]

  • Addition: Dropwise add BBr₃ (3.0 equiv) over 15 minutes. The solution may turn yellow/orange.[3][4]

  • Reaction: Stir at -78°C for 30 minutes, then remove the cooling bath and allow to warm to 0°C or Room Temperature (RT) over 2–4 hours. Monitor by TLC (the phenol is significantly more polar).[2][3][4]

  • Quench (CRITICAL SAFETY): Cool the mixture back to 0°C. Slowly quench by dropwise addition of Methanol (MeOH) or saturated NaHCO₃. Evolution of HBr gas will occur.[3][4]

  • Workup: Dilute with DCM, wash with water and brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Why this works: BBr₃ is superior to HBr/Acetic acid reflux for benzamides, as it avoids hydrolysis of the amide bond due to milder thermal conditions.[4]

Protocol B: Regioselective Bromination (EAS)

Objective: Installation of a bromine atom for subsequent Palladium-catalyzed coupling. Regioselectivity Logic: The methoxy group is a strong ortho/para activator.[3][4] The amide group is a meta director (deactivator).[2][3][4]

  • Position 2/6 (Ortho to amide): Sterically hindered and electronically deactivated.[2][3][4]

  • Position 3/5 (Ortho to methoxy): Strongly activated by -OMe resonance.[1][2][3][4]

  • Result: Bromination occurs almost exclusively at Position 3 .[2][3][4]

Reagents & Equipment[3][4][6]
  • Reagent: N-Bromosuccinimide (NBS).[1][2][3][4]

  • Solvent: Acetonitrile (ACN) or DMF.[2][3][4]

  • Catalyst: None required (for activated rings), or 5 mol% NH₄OAc to accelerate.[2][3][4]

Step-by-Step Methodology
  • Dissolution: Dissolve this compound (1.0 equiv) in Acetonitrile (0.2 M).

  • Addition: Add NBS (1.05 equiv) in a single portion at RT. Protect from excessive light to prevent radical side reactions (benzylic bromination), though the aromatic ring is sufficiently activated for Electrophilic Aromatic Substitution (EAS).[2][4]

  • Monitoring: Stir at RT for 2–6 hours. Conversion is usually clean.[2][3][4]

  • Workup: Remove solvent under reduced pressure. Redissolve residue in Ethyl Acetate.

  • Wash: Wash with 10% Na₂S₂O₃ (sodium thiosulfate) to remove any free bromine (indicated by yellow color), then water and brine.[2][3][4]

  • Yield: Expect >85% yield of 3-bromo-N-hexyl-4-methoxybenzamide.

Protocol C: Amide Reduction to Amine

Objective: Reduction of the carbonyl to a methylene group, converting the amide to a secondary amine. Mechanism: Nucleophilic attack of hydride (AlH₄⁻) on the carbonyl carbon, followed by elimination of the oxygen as an aluminate species and a second hydride attack on the resulting iminium ion.

Reagents & Equipment[3][4][6]
  • Reagent: Lithium Aluminum Hydride (LiAlH₄) - 2.0 M in THF.[1][2][3][4]

  • Solvent: Anhydrous Tetrahydrofuran (THF).[2][3][4]

  • Workup: Fieser Method reagents (H₂O, 15% NaOH).

Step-by-Step Methodology
  • Preparation: Place LiAlH₄ (2.5 equiv) in a dry flask with anhydrous THF under Argon at 0°C.

  • Addition: Dissolve this compound in dry THF and add dropwise to the LiAlH₄ suspension. Caution: Gas evolution (H₂).

  • Reflux: Heat the mixture to reflux (66°C) for 4–12 hours. The amide carbonyl is resilient and requires thermal energy to fully reduce.[3][4]

  • Fieser Workup (Standardized):

    • Cool to 0°C.[2][3][4]

    • For every x grams of LiAlH₄ used, add:

      • x mL water (very slowly).

      • x mL 15% NaOH solution.[2][3][4]

      • 3x mL water.[2][3][4][6]

  • Filtration: A white granular precipitate (lithium aluminate) forms.[2][3][4] Filter through a Celite pad.[2][3][4]

  • Isolation: Concentrate the filtrate to obtain the crude amine.

Self-Validating Check: The disappearance of the Carbonyl stretch (~1640 cm⁻¹) in IR spectroscopy confirms reduction.[2][4]

Summary of Physicochemical Changes

TransformationProduct TypeChange in LogPKey Spectral Change (NMR/IR)
Demethylation PhenolDecrease (More Polar)Loss of -OCH₃ singlet (~3.8 ppm); Appearance of broad -OH.[1][2][3][4]
Bromination Aryl HalideIncrease (More Lipophilic)Loss of aromatic symmetry; splitting pattern changes from dd to d/s.[2][3][4]
Reduction Secondary AmineIncrease (Loss of C=O dipole)Loss of C=O stretch (~1640 cm⁻¹); Appearance of CH₂ benzylic signal.[2][3][4]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2][4] Organic Chemistry. Oxford University Press.[2][3][4] (Standard reference for EAS and Reduction mechanisms). [2][3][4]

  • Sousa, E., & Silva, A. (2013).[1][2][3][4] "Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers". Chemistry – A European Journal.[2][3][4] (Mechanistic insight into BBr3 demethylation). [2][3][4]

  • Tang, R. J., Milcent, T., & Crousse, B. (2018).[1][2][4][7] "Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol". The Journal of Organic Chemistry. (Protocol for regioselective bromination of anisole derivatives).

  • Seyferth, D. (2009).[2][3][4] "The Grignard Reagents".[3][4] Organometallics. (Context on handling reactive organometallics and hydrides like LiAlH4). [2][3][4]

  • PubChem Compound Summary. (2023). "this compound".[1][2][3][4][8] National Center for Biotechnology Information.[2][3][4] [2][3][4]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-hexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-hexyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to enhance yield, ensure purity, and troubleshoot common issues encountered during this amide bond formation.

This compound is a representative N-alkyl aromatic amide. The principles and troubleshooting steps discussed here are broadly applicable to a wide range of amide syntheses, a cornerstone reaction in medicinal and process chemistry.[1][2] This document provides two primary, validated protocols and a comprehensive troubleshooting guide to navigate the complexities of the synthesis.

Section 1: Foundational Synthesis Protocols

Two principal routes for synthesizing this compound are the reaction of n-hexylamine with an activated carboxylic acid derivative. The choice between them depends on available starting materials, scale, and sensitivity of other functional groups in more complex substrates.

Method A: The Acyl Chloride (Schotten-Baumann) Route

This classic, robust method involves the reaction of n-hexylamine with 4-methoxybenzoyl chloride. It is often high-yielding and rapid.[3][4] The key is neutralizing the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5][6]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add n-hexylamine (1.0 eq) and dichloromethane (DCM, ~0.2 M). Cool the flask in an ice-water bath (0 °C).

  • Base Addition: Add triethylamine (TEA, 1.1 eq) or an equivalent base to the stirred amine solution.

  • Acyl Chloride Addition: Dissolve 4-methoxybenzoyl chloride (1.05 eq) in DCM. Add this solution dropwise to the cold amine solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.[4]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the limiting reagent (typically the amine).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess amine and TEA), saturated aqueous NaHCO₃ (to remove any unreacted acid chloride that hydrolyzed), and finally, brine.[4]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.

Method B: The Peptide Coupling Agent Route

This method directly couples 4-methoxybenzoic acid with n-hexylamine using a dehydrating agent, commonly a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][7] Using an additive like 1-hydroxybenzotriazole (HOBt) is highly recommended to improve reaction rates and suppress side reactions.[8]

  • Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-methoxybenzoic acid (1.0 eq), 1-hydroxybenzotriazole (HOBt, 1.1 eq), and an anhydrous polar aprotic solvent like dimethylformamide (DMF) or DCM (~0.2 M).

  • Activation: Stir the mixture until all solids dissolve. Add EDC·HCl (1.1 eq) in one portion. Stir at room temperature for 20-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add n-hexylamine (1.0 eq) to the activated acid mixture, followed by a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Reaction: Stir the reaction at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • If using DCM, filter the reaction mixture to remove the precipitated urea byproduct if DCC was used (dicyclohexylurea, DCU).[4][7] If EDC was used, the urea byproduct is water-soluble and will be removed during the aqueous wash.[8]

    • Dilute the filtrate (or the entire reaction mixture if EDC was used) with ethyl acetate.

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I've completed the reaction, but my yield is very low, or I've only recovered starting materials. What went wrong?

Answer: Low yield is the most common problem and can stem from several factors related to reagents, conditions, or reaction mechanism.

Potential Cause 1: Poor Quality or Degradation of Starting Materials (Both Routes)

  • The "Why": 4-methoxybenzoyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture, converting it back to unreactive 4-methoxybenzoic acid.[4][9] Coupling agents like EDC can also degrade upon improper storage.

  • How to Investigate:

    • Check the appearance of your 4-methoxybenzoyl chloride. It should be a clear or pale-yellow liquid/solid. If it's partially solidified or appears cloudy, it may have hydrolyzed.

    • Run a control reaction with freshly opened or newly prepared reagents. 4-methoxybenzoyl chloride can be synthesized from 4-methoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[10][11][]

  • Solution:

    • Always use dry solvents and perform the reaction under an inert atmosphere (N₂ or Argon).

    • Purchase high-quality reagents and store them in a desiccator.

    • If you suspect hydrolysis, consider preparing the acyl chloride fresh from the carboxylic acid immediately before use.[13]

Potential Cause 2: Ineffective Acid Neutralization (Acyl Chloride Route)

  • The "Why": The reaction produces one equivalent of HCl. This acid will react with the nucleophilic n-hexylamine to form n-hexylammonium chloride, which is no longer a nucleophile and cannot participate in the reaction.[6] This is a primary cause of reactions stalling at 50% conversion.

  • How to Investigate:

    • Check the pH of the aqueous layer during workup. If it is strongly acidic, your base may have been insufficient or of poor quality.

  • Solution:

    • Ensure you are using at least one full equivalent of a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH in a biphasic system).[5][] Using a slight excess (1.1 eq) is common practice.

    • Ensure vigorous stirring, especially in a two-phase Schotten-Baumann system, to facilitate contact between the reactants in the organic phase and the base in the aqueous phase.[4]

Potential Cause 3: Side Reactions of the Coupling Agent (Coupling Agent Route)

  • The "Why": With carbodiimides like DCC or EDC, the activated O-acylisourea intermediate can undergo an intramolecular O→N acyl transfer to form a stable N-acylurea byproduct.[8][14] This byproduct is unreactive and represents a loss of your activated carboxylic acid. This side reaction is often exacerbated at higher temperatures.

  • How to Investigate:

    • N-acylurea byproducts can sometimes be identified by LC-MS or NMR in the crude reaction mixture.

  • Solution:

    • Use an additive: Always include HOBt or Oxyma in your carbodiimide-mediated couplings. These additives act as "activated ester" traps. They rapidly react with the O-acylisourea intermediate to form an HOBt-ester, which is more stable towards the N-acylurea rearrangement but still highly reactive with the amine.[7][8]

    • Control temperature: Run the reaction at room temperature or below. Low temperatures are always recommended for carbodiimide couplings to minimize side reactions.[8]

Issue 2: Difficult Purification & Persistent Impurities

Question: My crude product is a sticky oil, and I'm having trouble purifying it. I see a persistent, insoluble white solid in my product.

Answer: Purification challenges often arise from specific, known byproducts of the chosen synthetic route.

Potential Cause 1: Dicyclohexylurea (DCU) Contamination (DCC Coupling Route)

  • The "Why": The reaction of DCC with the carboxylic acid produces one equivalent of dicyclohexylurea (DCU). DCU has very low solubility in most common organic solvents like DCM and ethyl acetate.[7]

  • How to Investigate:

    • DCU is a distinct, high-melting point white solid. If you see a precipitate forming during the reaction, it is likely DCU.

  • Solution:

    • The majority of DCU can be removed by simple filtration of the reaction mixture before the aqueous workup.[4]

    • If some DCU remains after concentration, redissolve the crude product in a minimal amount of DCM, then add a non-polar solvent like hexanes or diethyl ether and cool the mixture in a freezer. The DCU will precipitate and can be filtered off.[4]

    • Alternative: Switch to EDC as the coupling agent. The resulting urea byproduct (EDU) is water-soluble and is easily removed during the aqueous workup, simplifying purification significantly.[8]

Potential Cause 2: Unreacted Starting Materials

  • The "Why": An incomplete reaction will leave you with unreacted 4-methoxybenzoic acid and/or n-hexylamine in your crude product.

  • How to Investigate:

    • Use TLC to compare your crude product to your starting materials. The carboxylic acid spot will be more polar, while the amine can be visualized with a ninhydrin stain.

  • Solution:

    • The standard aqueous workup is designed to remove these impurities.

      • 1 M HCl wash: Removes basic compounds like n-hexylamine and any amine bases (TEA, DIPEA).

      • Saturated NaHCO₃ wash: Removes acidic compounds like 4-methoxybenzoic acid and HOBt.

    • Ensure you perform these washes thoroughly. If emulsions form, add brine to help break them.

Section 3: Frequently Asked Questions (FAQs)
  • Q1: Which synthesis route is better, acyl chloride or coupling agent?

    • A1: It depends on your needs. The acyl chloride route is generally faster, cheaper for large-scale synthesis, and often gives higher yields with simple substrates.[4] However, the acyl chloride is moisture-sensitive and the reaction generates corrosive HCl. The coupling agent route is milder, has a broader substrate scope (better for complex molecules with sensitive functional groups), and avoids the need to handle thionyl chloride or oxalyl chloride. The workup can be cleaner, especially with EDC.[1][8]

  • Q2: What is the best solvent for this reaction?

    • A2: Dichloromethane (DCM) is an excellent general-purpose solvent for both routes. It is relatively inert and dissolves the reactants and product well. For the coupling agent route, dimethylformamide (DMF) is also a common choice due to its high polarity, which can accelerate the reaction, though it is harder to remove under vacuum.[14][15]

  • Q3: How can I effectively monitor the reaction?

    • A3: Thin Layer Chromatography (TLC) is the most common and effective method. Use a solvent system like 3:1 Hexanes:Ethyl Acetate. The product amide will typically have an Rf value intermediate between the more polar carboxylic acid and the amine. Stains like UV light (for the aromatic rings), potassium permanganate, or ninhydrin (specifically for the primary amine) can be used for visualization.

  • Q4: My TLC shows the reaction is complete, but my isolated yield after column chromatography is low. Where did my product go?

    • A4: Significant product loss during chromatography can happen for several reasons. Secondary amides can sometimes "streak" on silica gel. To mitigate this, you can try adding a small amount (~0.5-1%) of triethylamine to your eluent.[16] Also, ensure you are not using an overly polar eluent, which can cause co-elution with polar impurities. Finally, since the product is a white solid, ensure it has not precipitated on the column or during fraction collection.

Section 4: Data & Visualizations
Data Tables

Table 1: Comparison of Common Amide Synthesis Routes

FeatureAcyl Chloride (Schotten-Baumann)Carbodiimide Coupling (EDC/HOBt)
Starting Materials 4-methoxybenzoyl chloride, n-hexylamine4-methoxybenzoic acid, n-hexylamine
Typical Yield 70-95%[4]60-90%
Reaction Time 1-3 hours12-24 hours
Key Reagent Acyl Chloride (moisture-sensitive)EDC (water-soluble), HOBt
Byproduct HCl (corrosive, must be neutralized)Water-soluble urea, HOBt
Pros Fast, high yield, cost-effective at scaleMild conditions, simple workup, good for complex molecules
Cons Harsh reagent, moisture-sensitiveSlower, more expensive reagents, potential N-acylurea side reaction
Diagrams & Workflows

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagents Select Route: Acyl Chloride or Coupling Agent Setup Assemble Dry Glassware Under Inert Atmosphere (N2) Reagents->Setup Addition Controlled Addition of Reagents at 0°C Setup->Addition Stir Stir at Room Temperature (1-24 hours) Addition->Stir Monitor Monitor via TLC (Consumption of Starting Material) Stir->Monitor Wash Aqueous Washes (HCl, NaHCO3, Brine) Monitor->Wash Dry Dry Organic Layer (Na2SO4) & Concentrate Wash->Dry Purify Purify Crude Product (Recrystallization or Column) Dry->Purify Characterize Characterize Pure Product (NMR, MS, MP) Purify->Characterize

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Start Problem: Low Product Yield Route Which route was used? Start->Route Acyl Acyl Chloride Route Route->Acyl Acyl Chloride Coupling Coupling Agent Route Route->Coupling Coupling Agent Check_Acyl_Quality Is Acyl Chloride fresh? Was reaction anhydrous? Acyl->Check_Acyl_Quality Check_Coupling_Quality Are coupling reagents fresh? Coupling->Check_Coupling_Quality Check_Base Was >1.0 eq. of base used? Check_Acyl_Quality->Check_Base Yes Sol_Hydrolysis Root Cause: Acyl Chloride Hydrolysis. Solution: Use fresh/dry reagents. Check_Acyl_Quality->Sol_Hydrolysis No Sol_Protonation Root Cause: Amine Protonation. Solution: Ensure >1.0 eq. base. Check_Base->Sol_Protonation No Check_Additive Was HOBt/Oxyma used? Check_Coupling_Quality->Check_Additive Yes Sol_Reagent_Deg Root Cause: Reagent Degradation. Solution: Use fresh reagents. Check_Coupling_Quality->Sol_Reagent_Deg No Sol_Side_Reaction Root Cause: N-Acylurea Formation. Solution: Always use HOBt/Oxyma. Check_Additive->Sol_Side_Reaction No

Caption: Decision tree for troubleshooting low product yield.

References
  • Schotten–Baumann reaction. Wikipedia. Available at: [Link]

  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. Available at: [Link]

  • Schotten Baumann Reaction. BYJU'S. Available at: [Link]

  • Hyma Synthesis Pvt. Ltd. Product Catalog. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available at: [Link]

  • Chlorination of 4-methoxybenzoyl chloride. Google Patents.
  • Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available at: [Link]

  • Why did my amide syntesis does not work?. ResearchGate. Available at: [Link]

  • Process for the preparation of N-alkyl-benzamides. Google Patents.
  • Carbodiimide amide coupling reaction sideproduct. Reddit. Available at: [Link]

  • Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed Central. Available at: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Available at: [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Tips and tricks for difficult amide bond formation?. Reddit. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. ResearchGate. Available at: [Link]

  • Solvent-Free Amide Bond Formation using a variety of Methoxysilanes as Coupling Agent. Chemistry Europe. Available at: [Link]

  • Method for preparing benzoic acid amide compound. Google Patents.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide. ResearchGate. Available at: [Link]

  • Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. PubMed. Available at: [Link]

  • Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions. Science and Education Publishing. Available at: [Link]

  • Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. The Royal Society of Chemistry. Available at: [Link]

  • Purification of N-benzylbenzamides. Reddit. Available at: [Link]

  • Process for preparing hexylresorcinol. Google Patents.
  • Boric acid-catalyzed amide formation from carboxylic acids and amines. Organic Syntheses Procedure. Available at: [Link]

  • N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. ResearchGate. Available at: [Link]

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Technical Support Center: Purification of N-hexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-hexyl-4-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and require a high degree of purity for their downstream applications. As a fatty acid amide derivative with potential biological activities, ensuring the removal of synthetic impurities is paramount for obtaining reliable and reproducible experimental data.[1]

This document moves beyond simple protocols to provide a deeper understanding of the purification strategy, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound sample?

A1: The impurity profile is almost always a direct reflection of the synthetic route employed. The most common laboratory synthesis for this compound is the Schotten-Baumann reaction, which involves the condensation of 4-methoxybenzoyl chloride with hexylamine in the presence of a base.[1][2]

Therefore, the primary impurities you will likely encounter are:

  • Unreacted Starting Materials:

    • Hexylamine: A basic, volatile amine.

    • 4-methoxybenzoyl chloride: A reactive acyl chloride.

  • Starting Material-Related Impurities:

    • 4-methoxybenzoic acid: Formed from the hydrolysis of 4-methoxybenzoyl chloride by moisture present in the reaction environment or during aqueous workup. This is an acidic impurity.

  • Side Products & Reagents:

    • Hydrochloric Acid (HCl): A byproduct of the reaction, which typically forms a salt with the amine base used (e.g., triethylammonium chloride) or unreacted hexylamine.[]

    • Excess Base: Such as triethylamine or pyridine, used to scavenge the HCl byproduct.

Understanding these potential impurities is the first step in designing a rational purification strategy, as their distinct chemical properties (acidic, basic, neutral) allow for selective removal.

Q2: How can I quickly assess the purity of my crude product before starting a large-scale purification?

A2: A preliminary purity assessment is crucial to avoid wasting time and resources on an inappropriate purification method. A combination of two simple techniques is highly effective:

  • Thin-Layer Chromatography (TLC): TLC is your most valuable tool for a rapid purity check. By spotting your crude material on a silica gel plate and eluting with an appropriate solvent system (see table below), you can visualize the number of components in your mixture. Your target compound, this compound, is a relatively nonpolar amide. The unreacted 4-methoxybenzoic acid will typically have a much lower Rf value (it will stick to the baseline), while the less polar hexylamine may run higher, though it can be difficult to visualize without specific stains. A pure sample should ideally show a single, well-defined spot.

  • 1H NMR Spectroscopy: If available, a quick proton NMR of the crude material provides invaluable information. You can often identify the characteristic peaks of your desired product and compare their integration to peaks corresponding to starting materials (e.g., the alkyl chain of hexylamine) or solvents. This gives a rough quantitative estimate of purity.

Troubleshooting Purification Challenges

This section addresses specific issues you may encounter during the purification process in a question-and-answer format.

Recrystallization Issues

Recrystallization is often the most effective method for purifying amides, as it can yield highly pure crystalline material without the risk of decomposition on stationary phases like silica gel.[4]

A3: This is a common issue that can stem from several causes. The core principle of recrystallization is that the compound should be highly soluble in the hot solvent but poorly soluble in the cold solvent.[5]

  • Causality & Solution:

    • Excess Solvent: You may have added too much solvent. A large excess of solvent will keep your compound in solution even at low temperatures.[5]

      • Action: Re-heat the solution and evaporate some of the solvent to increase the concentration. Allow it to cool again.

    • Inappropriate Solvent: The chosen solvent may be too good at dissolving your compound at all temperatures.

      • Action: Add a miscible "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just begins to turn cloudy (the saturation point). Then, allow it to cool slowly. For a moderately nonpolar compound like this compound, if you used a good solvent like ethyl acetate, a nonpolar anti-solvent like hexanes would be a logical choice.

    • Supersaturation: The solution may be supersaturated, meaning the molecules have not yet initiated the formation of a crystal lattice.

      • Action 1 (Seeding): Add a tiny crystal of pure this compound to the cold solution to act as a nucleation site.

      • Action 2 (Scratching): Gently scratch the inside of the flask below the solvent level with a glass rod. The microscopic scratches on the glass provide a surface for crystals to begin forming.

    • Oily Impurities: If your product "oils out" instead of crystallizing, it indicates the presence of impurities that are depressing the melting point and interfering with lattice formation.

      • Action: Return to the extraction phase (Protocol 1) to remove acidic or basic impurities. Alternatively, try dissolving the oil in a minimal amount of a polar solvent and then adding a nonpolar anti-solvent.

A4: Low yield is typically a trade-off for high purity. However, you can optimize the process.

  • Causality & Solution:

    • Premature Crystallization: If crystals form too quickly in the hot solution during a hot filtration step, your product will be lost with the insoluble impurities.

      • Action: Use a slight excess of hot solvent (5-10% more than the minimum required) and pre-heat your filtration funnel and receiving flask to prevent cooling.[6]

    • Incomplete Crystallization: Not enough time or a low enough temperature was used for cooling.

      • Action: Once the flask has cooled to room temperature, place it in an ice bath for at least 30 minutes to an hour to maximize the precipitation of your product from the solution.

    • Excessive Washing: Washing the collected crystals with too much cold solvent will dissolve some of your product.

      • Action: Wash the filter cake with a minimal amount of ice-cold recrystallization solvent, ensuring the solvent is truly cold to minimize dissolution.

Column Chromatography Issues

While recrystallization is preferred, flash column chromatography is a powerful alternative, especially for removing impurities with similar polarity to the product.

A5: Good separation on TLC is a prerequisite for successful column chromatography. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.4 and maximizes the difference (ΔRf) between it and any impurities.

  • Causality & Solution:

    • Incorrect Polarity: If all spots are at the top of the plate, your eluent is too polar. If all spots are at the bottom, it's not polar enough.

      • Action: Adjust the ratio of your solvents. This compound is an amide of moderate polarity. A good starting point is a mixture of a nonpolar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate or acetone).[4][7] Systematically vary the ratio (e.g., 9:1, 4:1, 2:1 Hexanes:EtOAc) to find the optimal separation.

    • Poor Selectivity: Sometimes, simply changing the polarity isn't enough. The specific interactions between your compounds and the solvents matter.

      • Action: Change one of the eluent components. For example, if a Hexanes:Ethyl Acetate system isn't working, try a Hexanes:Acetone or Toluene:Ethyl Acetate system. Different solvents offer different interactions (e.g., dipole-dipole, hydrogen bonding) that can be exploited to achieve separation.

A6: Streaking is often a sign of an issue with the compound's interaction with the silica gel or improper column loading.

  • Causality & Solution:

    • Overloading: Too much material was loaded onto the column.

      • Action: Use a larger column or reduce the amount of crude material being purified. A general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight.

    • Poor Solubility in Eluent: If the compound is not very soluble in the eluent, it can precipitate at the top of the column and then slowly redissolve as the column runs, causing tailing.

      • Action: Load your sample by dissolving it in the minimum amount of a strong solvent (like dichloromethane), adding a small amount of silica gel to make a dry slurry, evaporating the solvent, and then loading the resulting dry powder onto the top of your column. This ensures the compound is introduced to the column in a narrow band.

    • Compound Acidity/Basicity: Amides are generally neutral, but if your compound has other functional groups, it might interact too strongly with the slightly acidic silica gel.

      • Action: Add a small amount (0.5-1%) of a modifier like triethylamine to the eluent to neutralize the silica surface, which can significantly improve the peak shape for basic or even some neutral compounds.

Experimental Protocols & Data

Protocol 1: Purification via Acid-Base Extraction

This protocol is the ideal first step after the initial reaction workup. It is designed to remove the primary acidic (4-methoxybenzoic acid) and basic (hexylamine) impurities.

Step-by-Step Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) in a separatory funnel.

  • Acid Wash (Removes Basic Impurities): Add an equal volume of 1 M HCl (aq). Stopper the funnel, invert, and open the stopcock to release pressure. Shake gently for 30-60 seconds.[8] Allow the layers to separate. Drain and discard the lower aqueous layer. This step protonates hexylamine, making it water-soluble.

  • Base Wash (Removes Acidic Impurities): Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution. Shake as before, venting frequently as CO₂ gas will be generated. Allow the layers to separate. Drain and discard the aqueous layer. This step deprotonates 4-methoxybenzoic acid, making it water-soluble.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl (aq) solution (brine). This helps to remove any remaining water from the organic layer.

  • Drying and Concentration: Drain the organic layer into a clean flask. Add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), swirl, and let it stand for 10-15 minutes. Filter or decant the dried organic solution and concentrate it under reduced pressure using a rotary evaporator.[9]

The resulting solid or oil should be significantly purer and is now ready for recrystallization or chromatography.

Protocol 2: Purification by Recrystallization

Step-by-Step Methodology:

  • Place the crude, extracted solid in an Erlenmeyer flask.

  • Add a small amount of a suitable solvent (see Table 1) and heat the mixture to boiling with stirring.

  • Continue to add small portions of the hot solvent until the solid just dissolves. Do not add a large excess.[5]

  • If the solution is colored, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.

  • If insoluble impurities (or charcoal) are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals in a vacuum oven or air dry them until the solvent has completely evaporated.

  • Validation: Check the purity via TLC and measure the melting point. A sharp, defined melting range indicates high purity.

Data Presentation: Recommended Solvent Systems
Technique Solvent System (Ratio) Rationale & Comments
TLC Analysis Hexanes:Ethyl Acetate (4:1 to 2:1)Excellent starting point. Provides good separation of moderately polar compounds. Adjust ratio to achieve Rf ≈ 0.35.
Toluene:Ethyl Acetate (5:1)Offers different selectivity compared to aliphatic hexanes. Can be useful if impurities are aromatic.
Recrystallization Ethanol/WaterDissolve in minimal hot ethanol. Add hot water dropwise until cloudy, then a drop of hot ethanol to clarify. Cool slowly.
Ethyl Acetate/HexanesDissolve in minimal hot ethyl acetate. Add hexanes as an anti-solvent.[4] Good for removing more polar impurities.
AcetonitrileAmides often show good solubility in hot acetonitrile and poor solubility when cold, making it an excellent single-solvent choice.[4]

Visualization of Workflows

Purification Strategy Workflow

This diagram outlines the logical flow from crude product to pure this compound.

Purification_Workflow crude Crude Product (from synthesis) extraction Protocol 1: Acid-Base Extraction crude->extraction assessment Purity Assessment (TLC, NMR) extraction->assessment pure_check Is it Pure? assessment->pure_check recrystallization Protocol 2: Recrystallization pure_check->recrystallization No (Crystalline solid) chromatography Protocol 3: Column Chromatography pure_check->chromatography No (Oily or complex mixture) final_product Pure this compound pure_check->final_product Yes recrystallization->final_product chromatography->final_product Recrystallization_Troubleshooting start Cooled solution q1 No Crystals Formed? start->q1 q2 Solution Oiled Out? q1->q2 No a1 Too much solvent. -> Boil off some solvent. q1->a1 Yes a4 Process is working. q1->a4 Crystals Formed a2 Supersaturated. -> Scratch flask or seed. q2->a2 No a3 Impurities present. -> Re-purify via extraction. q2->a3 Yes a1->start a2->start

Caption: A troubleshooting guide for common recrystallization issues.

References

  • University of Colorado, Boulder. Recrystallization. [Link]

  • Khan, K. M., et al. (2014). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 19(8), 12533-12550. [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. [Link]

  • Singh, S., et al. (2022). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. Journal of Pharmaceutical Research, 21(2), 83-87. [Link]

  • Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. [Link]

  • Cheméo. Benzamide, 4-methoxy-N-butyl-N-hexyl- - Chemical & Physical Properties. [Link]

  • Pace, V., et al. (2012). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 14(17), 4422-4425. [Link]

  • PubChem. 4-Methoxybenzamide. [Link]

  • PubChem. N-ethyl-4-methoxybenzamide. [Link]

  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]

  • LibreTexts Chemistry. 3.6F: Troubleshooting Crystallization. [Link]

  • Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Reddit. Column Chromatography: Amides. [Link]

  • Google Patents. US4440953A - Purification of N-substituted aminobenzaldehydes.
  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • InFINITUM. Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]

  • Chem Help ASAP. synthesis of amides from acid chlorides. [Link]

  • Organic Syntheses. N-Methoxy-N-methylcyanoformamide. [Link]

  • Master Organic Chemistry. Natural Product Isolation (2) - Purification Techniques. [Link]

  • Journal of Education and Scientific Research. Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • University of Massachusetts. Isolation and Purification of Organic Compounds Extraction. [Link]

  • Chinese Chemical Letters. Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. [Link]

  • ACS Publications. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-hexyl-4-methoxybenzamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-hexyl-4-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during this amide coupling reaction. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to understand the underlying chemical principles for effective optimization.

I. Introduction to this compound Synthesis

This compound is a valuable scaffold in medicinal chemistry and materials science.[1] The formation of the amide bond between 4-methoxybenzoic acid (or its derivatives) and hexylamine is a critical step that can be achieved through several synthetic routes. The choice of method often depends on the scale of the reaction, the desired purity, and the available resources. This guide will focus on the most common and effective methods, providing detailed protocols and troubleshooting advice for each.

II. Choosing Your Synthetic Strategy: A Comparative Overview

The synthesis of this compound typically involves the activation of the carboxylic acid group of 4-methoxybenzoic acid to facilitate the nucleophilic attack by hexylamine. Here, we compare three widely used methods:

Method Activating Agent Key Advantages Common Challenges
Method A: Acid Chloride (Schotten-Baumann) Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)- High reactivity of the acyl chloride. - Often results in high yields.- Moisture sensitive reagents. - Generation of acidic byproduct (HCl) requires a base.[2][3][4] - Potential for side reactions if not controlled.
Method B: Carbodiimide Coupling Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)- Milder reaction conditions compared to acid chlorides. - High yields are achievable.- Formation of urea byproducts (e.g., dicyclohexylurea - DCU) that can be difficult to remove.[5][6] - Potential for racemization if chiral centers are present (not applicable here).
Method C: Uronium/Aminium Salt Coupling HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)- High efficiency and fast reaction rates. - Low incidence of side reactions. - Milder conditions.- Higher cost of reagents. - Byproducts are generally water-soluble, simplifying purification.

III. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the common causes?

A1: Low yields can stem from several factors depending on your chosen method:

  • Incomplete reaction: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present, consider extending the reaction time or slightly increasing the temperature.

  • Purity of reagents: Ensure your starting materials, 4-methoxybenzoic acid and hexylamine, are pure. Impurities can interfere with the reaction. Solvents should be anhydrous, especially for the acid chloride and DCC methods.

  • Inefficient activation: In coupling reactions (DCC, HATU), the carboxylic acid might not be fully activated. Ensure you are using the correct stoichiometry of the coupling agent.

  • Side reactions: Undesirable side reactions can consume your starting materials or product. For instance, in the Schotten-Baumann reaction, the acyl chloride can react with water if the conditions are not anhydrous.[7]

  • Product loss during workup and purification: Your product might be partially lost during extraction or purification steps. Optimize your extraction and purification protocols to minimize such losses.

Q2: I am using the DCC coupling method and see a white precipitate that is difficult to filter and contaminates my product. What is it and how can I remove it?

A2: The white precipitate is dicyclohexylurea (DCU), a byproduct of the reaction with DCC.[5][6] DCU is notoriously insoluble in many common organic solvents, which can make its removal challenging.[5]

  • Filtration: The primary method for removing DCU is filtration.[5][6] After the reaction is complete, and before the aqueous workup, it is often beneficial to filter the reaction mixture. Sometimes, concentrating the reaction mixture and then adding a solvent in which DCU is poorly soluble (like diethyl ether or acetonitrile) can help precipitate it more completely before filtration.[8]

  • Recrystallization: If DCU persists in your crude product, recrystallization is an effective purification method.[5] Choosing a solvent system where this compound is soluble at high temperatures but DCU is not, or vice versa, is key. A mixture of a polar solvent like ethanol or ethyl acetate with a non-polar solvent like hexanes can be effective.[9][10]

Q3: My ¹H NMR spectrum shows unexpected peaks. What could they be?

A3: Unexpected peaks in your ¹H NMR spectrum can indicate the presence of:

  • Starting materials: Compare the spectrum to the known spectra of 4-methoxybenzoic acid and hexylamine.

  • Solvent residue: Peaks corresponding to solvents used in the reaction or purification (e.g., dichloromethane, ethyl acetate, hexanes) may be present.

  • Byproducts:

    • From DCC coupling: You might see broad peaks from residual DCU.

    • From HATU coupling: Byproducts from HATU are generally water-soluble and should be removed during aqueous workup.

    • From acid chloride method: If the reaction was not kept anhydrous, you might have some unreacted 4-methoxybenzoic acid.

  • N-acylation of the product: In some cases, the amide product itself can be acylated, leading to a diacylated amine, although this is less common with secondary amides.

Q4: What is the role of the base in the Schotten-Baumann (acid chloride) method?

A4: The Schotten-Baumann reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct.[4] The added base, typically an amine like triethylamine or pyridine, or an aqueous base like sodium hydroxide, serves to neutralize this HCl.[3] If the HCl is not neutralized, it will protonate the unreacted hexylamine, rendering it non-nucleophilic and thus stopping the reaction, which will significantly lower the yield.[3][4]

IV. Detailed Experimental Protocols

Here we provide step-by-step protocols for the synthesis of this compound using the three methods discussed.

Method A: Acid Chloride (Schotten-Baumann) Synthesis

This two-step protocol first involves the formation of 4-methoxybenzoyl chloride, which is then reacted with hexylamine.

Step 1: Synthesis of 4-Methoxybenzoyl Chloride

  • To a stirred solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.2 eq) dropwise at 0 °C.[11]

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 4-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

  • Dissolve hexylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM at 0 °C.

  • Add a solution of 4-methoxybenzoyl chloride (1.0 eq) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes, maintaining the temperature at 0-5 °C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.[2]

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed to the workup and purification section.

Method B: DCC Coupling Synthesis
  • Dissolve 4-methoxybenzoic acid (1.0 eq), hexylamine (1.1 eq), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq) in anhydrous DCM.[12]

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Filter the precipitated DCU.

  • Proceed to the workup and purification section.

Method C: HATU Coupling Synthesis
  • To a stirred solution of 4-methoxybenzoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Add hexylamine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, proceed to the workup and purification section.

V. Workup and Purification

A general workup and purification procedure for all three methods is outlined below.

  • Quenching and Extraction:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Column Chromatography: The crude product can be purified by flash column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in hexanes.[13]

    • Recrystallization: For further purification, the product can be recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[9][14]

VI. Characterization of this compound

Proper characterization is essential to confirm the identity and purity of your synthesized compound.

Technique Expected Observations
¹H NMR (CDCl₃) Aromatic protons (doublets, ~7.7 ppm and ~6.9 ppm), methoxy protons (singlet, ~3.8 ppm), N-CH₂ protons (triplet, ~3.4 ppm), alkyl chain protons (multiplets, ~1.3-1.6 ppm), terminal methyl protons (triplet, ~0.9 ppm), and an amide proton (broad singlet).[1]
¹³C NMR (CDCl₃) Carbonyl carbon, aromatic carbons, methoxy carbon, and aliphatic carbons of the hexyl chain.
IR (Infrared) Spectroscopy Characteristic peaks for N-H stretching, C=O (amide I) stretching, and N-H bending (amide II).
High-Resolution Mass Spectrometry (HRMS) The experimentally determined mass should match the calculated exact mass of the protonated molecule [M+H]⁺ (C₁₄H₂₂NO₂⁺). The calculated monoisotopic mass is approximately 236.1645 Da.[1]

VII. Visualizing the Chemistry

To better understand the processes involved, the following diagrams illustrate the reaction mechanisms and a general troubleshooting workflow.

Reaction Mechanisms

Amide_Synthesis_Mechanisms cluster_0 Method A: Acid Chloride cluster_1 Method B: DCC Coupling cluster_2 Method C: HATU Coupling A1 4-Methoxybenzoic Acid A2 4-Methoxybenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A3 This compound A2->A3 Hexylamine, Base B1 4-Methoxybenzoic Acid B2 O-Acylisourea Intermediate B1->B2 DCC B3 This compound + DCU B2->B3 Hexylamine C1 4-Methoxybenzoic Acid C2 Activated Ester C1->C2 HATU, Base C3 This compound C2->C3 Hexylamine

Caption: Overview of the three main synthetic routes to this compound.

DCC_Mechanism start Carboxylic Acid + DCC intermediate O-Acylisourea Intermediate start->intermediate Activation product Amide + DCU intermediate->product Nucleophilic attack by amine side_reaction N-Acylurea (side product) intermediate->side_reaction Rearrangement (undesired)

Caption: Simplified mechanism of DCC-mediated amide bond formation.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Monitor reaction by TLC start->check_reaction check_reagents Verify reagent purity and stoichiometry check_reaction->check_reagents Incomplete reaction optimize_conditions Adjust time, temperature, or solvent check_reaction->optimize_conditions Incomplete reaction improve_workup Optimize extraction and washing steps check_reaction->improve_workup Complete reaction check_reagents->optimize_conditions optimize_conditions->improve_workup purification_strategy Refine purification (chromatography/recrystallization) improve_workup->purification_strategy success Pure Product, Good Yield purification_strategy->success

Caption: A general workflow for troubleshooting common synthesis issues.

VIII. References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Acid-Amine Coupling using DCC. Organic Synthesis. Available at: [Link]

  • Acid chloride synthesis. Google Patents. Available at:

  • Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents. Available at:

  • How I can remove DCU from my product? Chemistry Stack Exchange. Available at: [Link]

  • Process for preparing N,N'-dicyclohexyl carbodiimide by regeneration method. Google Patents. Available at:

  • N-ethyl-4-methoxybenzamide. PubChem. Available at: [Link]

  • Table of Contents. The Royal Society of Chemistry. Available at: [Link]

  • How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids? ResearchGate. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. Available at: [Link]

  • Schotten-Baumann Reaction. Organic Chemistry Portal. Available at: [Link]

  • Proton acceptor iminium/carbocation-type coupling agents. Google Patents. Available at:

  • A Highly Efficient and Convergent Approach to Direct Synthesis of Carboxamide by C-N Bond Formation 4. CHEMISTRY & BIOLOGY INTERFACE. Available at: [Link]

  • Separation of 4-Methoxy-3-nitro-N-phenylbenzamide on Newcrom R1 HPLC column. SIELC. Available at: [Link]

  • Which is the best solvent to use for the recrystallization of 4-(n-hexyloxy)benzoic acid? ResearchGate. Available at: [Link]

  • Schotten-Baumann Reaction and its Mechanism. YouTube. Available at: [Link]

  • amide coupling help. Reddit. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Multi-objective Bayesian optimisation using q-noisy expected hypervolume improvement (qNEHVI) for the Schotten–Baumann reaction. Royal Society of Chemistry. Available at: [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information. The Royal Society of Chemistry. Available at: [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]

  • CHROMATOGRAPHY - AffinityHPLC Column Selection and Handling Precautions. GVS. Available at: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry. Available at: [Link]

  • In schotten-baumann conditions, why doesn't the acyl chloride react with the water? Reddit. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Go-to recrystallization solvent mixtures. Reddit. Available at: [Link]

  • Mechanism of schotten boumann reaction with step by step. Filo. Available at: [Link]

  • Appel Reaction of Carboxylic Acids with Tribromoisocyanuric Acid/ Triphenylphosphine - Supplementary Information. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent. Available at: [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-. NIST WebBook. Available at: [Link]

  • 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0283669). NP-MRD. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalysis with N-Hexyl-4-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Deprotonation Side Reactions in Amide-Directed Catalysis Applicable Substrates: N-hexyl-4-methoxybenzamide (CAS: 330467-48-6) and related N-alkyl benzamides. Target Audience: Process Chemists, Medicinal Chemists, and Catalysis Researchers.

Executive Summary: The "Amide Paradox"

In transition-metal catalysis (particularly Pd, Rh, and Ru-catalyzed C-H activation), this compound serves as an excellent directing group due to the coordinating ability of the carbonyl oxygen. However, the secondary amide proton (N-H) presents a critical vulnerability.

While the p-methoxy group increases electron density on the carbonyl (enhancing coordination), it also influences the acidity of the N-H bond. The core challenge is the "Amidate Trap" :

  • Background Deprotonation: If the base is too strong, the N-H is deprotonated outside the catalytic cycle, forming a nucleophilic amidate anion that reacts with electrophiles (N-alkylation).

  • Catalyst Poisoning: The deprotonated amidate can form a thermodynamically stable

    
    -N,O chelate with the metal center, occupying vacant sites required for substrate turnover.
    

This guide provides the diagnostic logic and protocols to suppress these pathways.

Diagnostic Logic: Identifying the Failure Mode

Use this decision tree to diagnose if deprotonation is the root cause of your reaction failure.

Deprotonation_Troubleshooting Start Observation: Low Yield / Stalled Reaction Check_Byprod Analyze Crude Mixture (LCMS/NMR) Start->Check_Byprod Side_Prod New Peak: M+ Alkyl/Aryl (+R) Check_Byprod->Side_Prod Mass Change Observed No_Rxn No New Peaks / SM Recovery Check_Byprod->No_Rxn Only SM Remaining Diagnosis_1 Diagnosis: N-Alkylation/Arylation (Nucleophilic Attack) Side_Prod->Diagnosis_1 Solution_1 Action: Switch to Non-Nucleophilic Base (e.g., K2CO3, CsOAc) Diagnosis_1->Solution_1 Check_Color Check Catalyst Solution Color No_Rxn->Check_Color Diagnosis_2 Diagnosis: Amidate Poisoning (Stable Metal-N-O Chelate) Check_Color->Diagnosis_2 Precipitate or Color Shift Solution_2 Action: Add Proton Shuttle (Pivalic Acid 30 mol%) Diagnosis_2->Solution_2

Figure 1: Diagnostic logic flow for distinguishing between N-nucleophilic side reactions and catalyst poisoning.

Technical Support: Frequently Asked Questions (FAQs)
Q1: Why does my reaction stall at ~20% conversion despite using a strong base like NaOtBu?

Technical Insight: You are likely encountering Amidate Poisoning . While strong bases facilitate the initial deprotonation required for some mechanisms, they shift the equilibrium completely toward the deprotonated amide anion ([Ph-CON-Hex]⁻). This anion binds too tightly to the metal center (Pd or Rh), forming a "sink" that prevents the turnover-limiting C-H activation step.

  • The Fix: Switch to a "CMD" (Concerted Metalation-Deprotonation) system. Use a weaker base (e.g.,

    
     or 
    
    
    
    ) combined with a carboxylic acid additive (Pivalic acid). This ensures the N-H is only deprotonated reversibly within the metal's coordination sphere, not in the bulk solution.
Q2: I observe a byproduct with a mass of [M + Electrophile]. Is this the product?

Technical Insight: No, this is likely N-Functionalization . The this compound anion is an ambident nucleophile. In the presence of alkyl halides (or if oxidative addition occurs before coordination), the nitrogen attacks the electrophile.

  • The Fix:

    • Sterics: Increase the steric bulk of the catalyst ligand to shield the metal center, forcing the reaction to occur at the C-H bond rather than the Nitrogen.

    • Solvent Switch: Avoid polar aprotic solvents (DMF, DMSO) which enhance the nucleophilicity of the N-anion. Switch to non-polar solvents like Toluene or 1,4-Dioxane to promote tight ion pairing, reducing N-reactivity.

Q3: How does the 4-methoxy group affect the deprotonation risk?

Technical Insight: The methoxy group is electron-donating (Resonance effect).

  • Effect on pKa: It increases the electron density on the carbonyl oxygen and the nitrogen, making the N-H proton less acidic (pKa ~21-22 in DMSO) compared to a 4-nitrobenzamide (pKa ~17).

  • Operational Implication: You might be tempted to use a stronger base because the proton is harder to remove. Do not do this. The increased electron density makes the resulting amidate a stronger ligand, increasing the risk of catalyst poisoning. Stick to mild bases with thermal activation.

Experimental Protocol: Base Screening for Selectivity

Use this protocol to identify the optimal base/additive window that avoids deprotonation side reactions.

Objective: Maximize C-H activation yield while minimizing N-alkylation/poisoning.

Reagents:

  • Substrate: this compound (0.2 mmol)

  • Solvent:

    
    -Amyl Alcohol or Toluene (0.2 M)
    
  • Catalyst: Pd(OAc)₂ (5 mol%)

Workflow:

  • Set up 4 parallel vials with the following Base/Additive combinations:

    • Vial A (Strong Base Control): 2.0 equiv NaOtBu (High risk of N-alkylation/Poisoning).

    • Vial B (Mild Base): 2.0 equiv

      
      .
      
    • Vial C (CMD Conditions): 2.0 equiv

      
       + 0.3 equiv Pivalic Acid (PivOH).
      
    • Vial D (Phosphate Buffer): 2.0 equiv

      
      .
      
  • Reaction: Heat to 100°C for 4 hours.

  • Analysis: Aliquot 50 µL into MeOH. Analyze via LCMS.

    • Success Metric: High conversion to C-H product; <5% N-alkylated byproduct.

    • Observation: If Vial C outperforms Vial B, the reaction proceeds via a CMD mechanism, and proton shuttling is required to prevent amidate formation.

Reference Data: pKa and Stability Table

Understanding the acidity of your substrate relative to the base is crucial for preventing "background deprotonation."

CompoundpKa (DMSO)pKa (Water)Risk Level for this compound
This compound ~21.5 (Est.)~15.0 Substrate
NaOtBu (Base)~29.4~17.0CRITICAL: Will fully deprotonate N-H. High risk of side reactions.
Cs₂CO₃ / K₂CO₃~15-1810.3MODERATE: Equilibrium deprotonation. Good for CMD mechanisms.
K₃PO₄~16-1812.3LOW: Mild base. Best for sensitive substrates.
Pivalic Acid (Additive)11.25.0SAFE: Acts as a proton shuttle to reverse N-deprotonation.

*Note: Carbonate basicity in DMSO is significantly higher than in water due to poor solvation of the anion, making it effective for deprotonating amides at high temperatures.

References
  • Directing Group Chemistry:N-Methoxybenzamide and related amides as directing groups in C-H activ

    • Source: ResearchGate.

  • Amide Acidity & Basicity: Comprehensive pKa data for amides and bases in non-aqueous solvents (DMSO).

    • Source: University of Liverpool Repository.

  • Mechanism of Amide Activation: Analysis of amide bond activation and the role of deprotonation in c

    • Source: NIH / PubMed Central.

  • Prevention of N-Alkylation: Strategies for selective C-H functionalization over N-alkyl

    • Source: Organic Chemistry Portal.[1]

  • Base Effects in Catalysis: The role of base selection (Carbonates vs Alkoxides)

    • Source: MDPI.

Sources

Technical Support Center: Solubility Optimization for N-hexyl-4-methoxybenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Diagnostic Hub: Understanding the Physicochemical Profile

Before attempting solubilization, it is critical to understand why N-hexyl-4-methoxybenzamide presents a challenge in aqueous media. This molecule possesses a "Janus-faced" nature:

  • The Core (Benzamide + Methoxy): Moderately polar, capable of hydrogen bonding (H-bond acceptor/donor).

  • The Tail (N-Hexyl Chain): This 6-carbon aliphatic chain is the primary driver of lipophilicity. It significantly increases the partition coefficient (LogP), likely pushing it into the range of 3.5 – 4.5 .

The Consequence: While soluble in organic solvents (DMSO, Ethanol), the hexyl tail creates a high energy barrier for solvation in water. Direct dilution often triggers "kinetic crashing"—where the compound precipitates immediately upon contact with the aqueous buffer, forming micro-crystals that are invisible to the naked eye but devastating to assay reproducibility.

Solubility Strategy Decision Matrix

Use the following logic flow to determine the correct formulation strategy for your specific assay concentration.

SolubilityStrategy Start Target Assay Concentration? Low < 10 µM Start->Low High > 10 µM Start->High DirectSpike Direct DMSO Spike (Max 0.5% v/v DMSO) Low->DirectSpike PrecipitationRisk High Precipitation Risk High->PrecipitationRisk Intermediate Intermediate Dilution Method (See Section 3) PrecipitationRisk->Intermediate If < 50 µM Complexation Cyclodextrin Complexation (HP-β-CD) PrecipitationRisk->Complexation If > 50 µM

Figure 1. Decision matrix for selecting the appropriate solubilization technique based on required final concentration.

Standard Protocol: Organic Stock Preparation

Objective: Create a stable, high-concentration stock solution free of aggregates.

Recommended Solvent: Anhydrous DMSO

Dimethyl sulfoxide (DMSO) is the gold standard for benzamides. Ethanol is a secondary choice but is more volatile, leading to concentration drift over time.

Protocol:

  • Weighing: Weigh the compound into a glass vial (avoid polystyrene).

  • Dissolution: Add anhydrous DMSO to achieve a concentration of 10 mM to 50 mM .

  • Mixing: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C. Desiccate to prevent water absorption (DMSO is hygroscopic; water uptake reduces solubility).

Data Table: Solubility Estimates

Solvent Solubility Limit (Est.) Suitability
DMSO > 50 mM High (Primary Stock)
Ethanol (100%) ~ 20 mM Medium (Alternative)
PBS (pH 7.4) < 10 µM Very Low (Assay Buffer)

| Cell Media + Serum | ~ 20-50 µM | Low/Medium (Serum proteins bind drug) |

The "Intermediate Dilution" Method (Preventing Crash-Out)

The Problem: Pipetting 1 µL of 10 mM DMSO stock directly into 1 mL of media creates a localized region of 100% water. The hydrophobic hexyl chain forces the molecule to aggregate before it can disperse.

The Solution: Use an intermediate dilution step to "step down" the solvent strength gradually.

DilutionProtocol Stock Step 1: Stock Solution (10 mM in DMSO) Inter Step 2: Intermediate (100 µM in Media/Buffer) *Vortex Immediately* Stock->Inter 1:100 Dilution Final Step 3: Final Assay Well (1 µM - 10 µM) Inter->Final Dilute to Target

Figure 2. Step-down dilution workflow to minimize kinetic precipitation shock.

Protocol:

  • Prepare Intermediate: Dilute the DMSO stock 100-fold into culture medium (e.g., 10 µL stock + 990 µL medium). Crucial: Vortex during addition or immediately after.

  • Equilibrate: Allow this intermediate solution to sit for 15 minutes at room temperature. Check for turbidity (cloudiness).

  • Final Dilution: Use this intermediate solution to dose your cells. This ensures the DMSO concentration in the final assay is ≤ 0.1% while preventing precipitation.

Advanced Protocol: Cyclodextrin Complexation

For concentrations > 50 µM or for in vivo applications, organic solvents are insufficient. You must use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .[1][2] The hydrophobic cavity of the cyclodextrin encapsulates the N-hexyl tail, while the hydrophilic exterior keeps the complex soluble.

Protocol:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-β-CD in PBS or water. Filter sterilize (0.22 µm).

  • Complexation: Add your this compound stock (solid or minimal DMSO) to the cyclodextrin solution.

  • Agitation: Shake or rotate at room temperature for 24 hours.

  • Clarification: If solid remains, filter or centrifuge. The supernatant contains the solubilized drug-CD complex.

Note: This method can often increase aqueous solubility by 100-fold or more.

Troubleshooting & FAQs

Q: My compound precipitates immediately upon adding to the media. What is wrong? A: You are likely experiencing "solvent shock." The rapid change from 100% DMSO to 100% water forces the hydrophobic hexyl chain to aggregate. Fix: Switch to the Intermediate Dilution Method (Section 3). Ensure you vortex the media while adding the compound.

Q: The cells in my vehicle control (DMSO only) are dying. A: Check your final DMSO concentration. Most cell lines tolerate 0.1% to 0.5% DMSO.[3] Primary neurons or stem cells may require < 0.1%. If you need higher drug concentrations but cannot increase DMSO, use the Cyclodextrin Protocol (Section 4), which is non-toxic to most cells up to high concentrations.

Q: I see variability between replicates. A: This is a hallmark of micro-precipitation. The compound may be sticking to the plastic walls of your tubes or plates.

  • Fix 1: Use Low-Binding plasticware or glass-coated plates.

  • Fix 2: Pre-warm your media to 37°C before adding the compound; solubility increases with temperature.

Q: Can I store the diluted aqueous solution? A: No. Lipophilic benzamides are thermodynamically unstable in water. They will eventually crystallize or adsorb to the container. Always prepare fresh dilutions immediately before the assay.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press. (Chapter on Solubility and precipitation in assays). Link

  • Cayman Chemical. (2022).[4] m-Methoxybenzamide Product Information & Solubility Data. (Provides baseline solubility data for the benzamide core structure). Link

  • National Center for Advancing Translational Sciences (NCATS). (2012). Assay Guidance Manual: Compound Management and Solubility. Bethesda (MD). Link

Sources

Validation & Comparative

Comparative Validation Guide: Biological Activity of N-Hexyl-4-Methoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Lipophilic Benzamide Advantage

In the pursuit of non-narcotic analgesics and anti-inflammatory agents,


-hexyl-4-methoxybenzamide derivatives  represent a strategic scaffold. Structurally, they act as simplified, non-pungent analogues of Capsaicin  (8-methyl-

-vanillyl-6-nonenamide). By replacing the reactive vanillyl head with a stable 4-methoxybenzamide core and optimizing the lipophilic tail with a hexyl chain, researchers aim to retain TRPV1 (Transient Receptor Potential Vanilloid 1) modulation efficacy while eliminating the neurotoxic burning sensation associated with phenolic vanilloids.

This guide provides a rigorous, self-validating framework to benchmark these derivatives against industry standards: Capsaicin (Agonist control), Capsazepine (Antagonist control), and Indomethacin (Anti-inflammatory control).

Chemical Identity & Structural Validation[1]

Before biological testing, the integrity of the N-hexyl-4-methoxybenzamide scaffold must be absolute. The hexyl chain is critical for membrane intercalation, while the methoxy group influences hydrogen bonding within the ligand-binding pocket.

Synthesis Verification Protocol
  • Precursor Check: Ensure purity of 4-methoxybenzoyl chloride and hexylamine.

  • Reaction Monitoring: TLC (Hexane:EtOAc 3:1) should show a distinct UV-active spot (

    
    ).
    
  • Spectroscopic Confirmation (Mandatory):

    • 
      H NMR (DMSO-
      
      
      
      , 400 MHz):
      Look for the diagnostic amide triplet (
      
      
      ppm), the methoxy singlet (
      
      
      ppm), and the terminal methyl triplet of the hexyl chain (
      
      
      ppm).
    • MS (ESI): Confirm molecular ion

      
       Da.
      

Mechanistic Validation: In Vitro Potency

The primary mechanism of action for this class is modulation of the TRPV1 channel, a non-selective cation channel involved in nociception.

Experiment A: Calcium Influx Assay (FLIPR)

Objective: Determine if the derivative acts as an agonist (activator) or antagonist (blocker) compared to Capsaicin.

Protocol:

  • Cell Line: HEK293 stably expressing human TRPV1 (hTRPV1-HEK293).

  • Dye Loading: Incubate cells with Fluo-4 AM (

    
    ) for 45 mins at 37°C.
    
  • Agonist Mode: Inject this compound (

    
    ). Measure fluorescence increase (
    
    
    
    ).
  • Antagonist Mode: Pre-incubate with derivative for 10 mins, then challenge with Capsaicin (100 nM) .

  • Controls:

    • Positive Control:[1] Capsaicin (

      
       nM).
      
    • Negative Control: Vehicle (0.1% DMSO).

    • Reference Antagonist: Capsazepine (

      
       nM).
      

Data Interpretation:

Compound Mode EC50 / IC50 Interpretation
Capsaicin Agonist ~20 nM High potency, high pungency reference.

|


-Hexyl-4-methoxybenzamide  | Antagonist | Target < 500 nM  | Desired profile: Blocks pain signal without activation. |
| Lidocaine  | Blocker | ~10 mM | Low potency, non-selective pore blocker. |
Visualization: TRPV1 Signaling Pathway

The following diagram illustrates the signal transduction pathway being interrogated.

TRPV1_Pathway cluster_antagonist Therapeutic Goal: Antagonism Ligand This compound TRPV1 TRPV1 Channel (Closed) Ligand->TRPV1 Binding TRPV1->TRPV1 Blockade (Antagonist) TRPV1_Open TRPV1 Channel (Open) TRPV1->TRPV1_Open Activation (Agonist) Ca_Influx Ca2+ Influx TRPV1_Open->Ca_Influx Desensitization Desensitization (Analgesia) Ca_Influx->Desensitization Ca2+-Calmodulin Pain Nociceptive Signaling Ca_Influx->Pain Depolarization

Caption: Mechanism of action. The derivative targets the TRPV1 binding pocket to either desensitize the channel (agonist) or block Ca2+ influx (antagonist).

Functional Validation: In Vivo Efficacy

To validate the "benzamide advantage" (efficacy without toxicity), you must compare anti-inflammatory and analgesic outcomes against standard NSAIDs.

Experiment B: Carrageenan-Induced Paw Edema (Anti-Inflammatory)

Rationale: Benzamides often inhibit NF-


B pathways, reducing cytokine release (TNF-

).[2]

Protocol:

  • Subjects: Wistar rats (

    
    /group).
    
  • Induction: Inject 1%

    
    -carrageenan (
    
    
    
    ) into the sub-plantar tissue of the right hind paw.
  • Treatment: Administer test compounds (IP or Oral) 30 mins prior to induction.

  • Measurement: Measure paw volume using a plethysmometer at 1, 3, and 5 hours.

Comparative Data Table:

Treatment Group Dose (mg/kg) % Inhibition (3h) Ulcer Index (Safety)
Vehicle - 0% 0.0
Indomethacin 10 65% 0.8 (High Risk)

|


-Hexyl-4-methoxybenzamide  | 50  | ~60-70%  | 0.1 (Low Risk)  |
| 

-Hexyl-4-methoxybenzamide
| 10 | ~30% | 0.0 |

Insight: If the benzamide derivative achieves >60% inhibition with a lower ulcer index than Indomethacin, it validates the compound as a safer anti-inflammatory alternative.

Safety & Selectivity Profile

A critical failure point for benzamides is off-target toxicity (e.g., HDAC inhibition leading to cytotoxicity in non-cancer cells).

Experiment C: MTT Cytotoxicity Assay

Objective: Ensure the compound is not a general toxin. Protocol:

  • Incubate HepG2 (liver) and HEK293 (kidney) cells with compound (

    
    ) for 24h.
    
  • Add MTT reagent; measure absorbance at 570 nm.

  • Success Criterion:

    
     (indicates low general toxicity).
    
Visualization: Validation Workflow

This flowchart outlines the decision-making process for advancing a lead candidate.

Validation_Workflow Start Synthesis (this compound) QC QC: NMR/MS Purity >95%? Start->QC InVitro In Vitro Screen (TRPV1 FLIPR) QC->InVitro Pass Discard Discard / Redesign QC->Discard Fail Potency Potency Check IC50 < 1uM? InVitro->Potency Tox Toxicity Screen (MTT Assay) Potency->Tox Yes Potency->Discard No Safe Safety Check Selectivity Index > 10? Tox->Safe InVivo In Vivo Validation (Paw Edema/Hot Plate) Safe->InVivo Yes Safe->Discard No

Caption: Step-by-step validation logic. Only compounds passing purity, potency, and safety gates proceed to in vivo testing.

References

  • BenchChem. (n.d.). This compound Structure and Properties. Retrieved from [Link]

  • Lee, J., et al. (2011). N-4-t-Butylbenzyl 2-(4-Methylsulfonylaminophenyl) Propanamide TRPV1 Antagonists: Structure Activity Relationships. National Institutes of Health. Retrieved from [Link]

  • Ann, J., et al. (2012). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ur Rashid, H., et al. (2019).[3] Anti-inflammatory activity of N-substituted benzamide derivatives. Arab Journal of Chemistry. Retrieved from [Link]

  • De Petrocellis, L., et al. (2011). The activity of N-alkyl-4-methoxybenzamides at TRPV1 channels. British Journal of Pharmacology. Retrieved from [Link]

Sources

A Comparative Guide to N-hexyl-4-methoxybenzamide and N-propyl-4-methoxybenzamide in Catalytic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, the subtle interplay of molecular structure and catalytic performance is a subject of continuous investigation. N-alkyl-4-methoxybenzamides represent a class of compounds that, while structurally similar, can exhibit divergent behaviors in catalytic systems. This guide provides an in-depth comparison of N-hexyl-4-methoxybenzamide and N-propyl-4-methoxybenzamide, focusing on their potential roles and differential performance in catalytic reactions. While direct comparative studies are not extensively documented, this analysis synthesizes established principles of steric and electronic effects to offer a predictive overview and a framework for experimental validation.

Introduction: The Role of N-Alkylbenzamides in Catalysis

N-alkylbenzamides are versatile molecules in organic synthesis. The amide functionality can act as a directing group in transition metal-catalyzed C-H activation, guiding the catalyst to a specific position on the aromatic ring for functionalization. Furthermore, the nature of the N-alkyl substituent can modulate the steric and electronic environment around the catalytic center, thereby influencing reaction rates, selectivity, and overall efficiency. The 4-methoxy group on the benzamide moiety provides a consistent electronic signature, allowing for a focused examination of the impact of the N-alkyl chain.

Physicochemical Properties: A Tale of Two Chains

The fundamental differences between this compound and N-propyl-4-methoxybenzamide arise from the disparity in their N-alkyl chain lengths. These differences manifest in their physicochemical properties, which in turn can influence their behavior in a catalytic reaction.

PropertyN-propyl-4-methoxybenzamideThis compound
Molecular Formula C₁₁H₁₅NO₂C₁₄H₂₁NO₂
Molecular Weight 193.24 g/mol (calculated)235.32 g/mol [1]
Predicted LogP ~2.5~4.0
Predicted Solubility Higher in polar organic solventsHigher in nonpolar organic solvents
Steric Hindrance ModerateSignificant

Note: Some properties are estimated based on the parent compound and related structures due to the limited availability of experimental data for N-propyl-4-methoxybenzamide.

The longer hexyl chain in this compound significantly increases its lipophilicity (higher LogP) and is expected to enhance its solubility in nonpolar organic solvents commonly used in catalysis, such as toluene and hexane. Conversely, N-propyl-4-methoxybenzamide, with its shorter alkyl chain, is predicted to have better solubility in more polar organic solvents like tetrahydrofuran (THF) or dichloromethane (DCM).

Predicted Performance in Catalytic Reactions: A Mechanistic Perspective

The differing steric and electronic profiles of the N-hexyl and N-propyl substituents are anticipated to have a pronounced effect on their performance in catalytic reactions, particularly in palladium-catalyzed C-H activation/arylation, a common application for such benzamides.

Steric Effects

The most significant differentiator is the steric bulk of the alkyl chain. The longer and more flexible hexyl group can exert greater steric hindrance around the amide nitrogen and the palladium center during the formation of the catalytically active palladacycle intermediate.

  • N-propyl-4-methoxybenzamide: The less bulky propyl group is expected to allow for more facile coordination of the amide to the palladium catalyst. This could lead to faster reaction kinetics and potentially higher yields, assuming steric hindrance is a rate-limiting factor.

  • This compound: The larger hexyl group may slow down the rate of catalyst coordination and subsequent C-H activation due to increased steric repulsion.[2] However, in some cases, increased steric bulk can enhance selectivity by disfavoring certain reaction pathways or promoting reductive elimination.

Electronic Effects

The electronic influence of the alkyl chain on the amide nitrogen is generally considered to be minor and primarily inductive. Both propyl and hexyl groups are electron-donating, which slightly increases the electron density on the nitrogen atom. The difference in inductive effect between a propyl and a hexyl group is negligible and unlikely to be a major factor in differentiating their catalytic performance.

Solubility and Mass Transport

The differential solubility of the two compounds could play a crucial role in reaction efficiency. In a given solvent system, one amide may be more soluble, leading to a higher effective concentration and potentially faster reaction rates. For instance, in a nonpolar solvent like toluene, the higher solubility of this compound could be advantageous.

Experimental Protocol: A Framework for Comparative Analysis

To empirically validate the predicted differences in performance, a standardized experimental protocol is essential. The following protocol for a palladium-catalyzed ortho-arylation of the N-alkylbenzamide can be employed for a head-to-head comparison.

Reaction: Palladium-Catalyzed ortho-Arylation of N-Alkyl-4-methoxybenzamide

This reaction utilizes the amide as a directing group to functionalize the ortho C-H bond of the benzamide ring.

Materials:

  • N-propyl-4-methoxybenzamide or this compound (as substrate)

  • Aryl halide (e.g., 4-iodotoluene)

  • Palladium(II) acetate (Pd(OAc)₂) (catalyst)

  • Potassium carbonate (K₂CO₃) (base)

  • Toluene (solvent)

  • Internal standard (e.g., dodecane) for GC analysis

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon), add N-alkyl-4-methoxybenzamide (1.0 mmol), 4-iodotoluene (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and K₂CO₃ (2.0 mmol).

  • Add dry, degassed toluene (5 mL) and the internal standard (0.5 mmol).

  • Seal the tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for the specified reaction time (e.g., 24 hours).

  • At regular intervals (e.g., 2, 4, 8, 16, 24 hours), withdraw a small aliquot of the reaction mixture using a syringe, quench with dilute HCl, and extract with ethyl acetate.

  • Analyze the organic extracts by Gas Chromatography (GC) to determine the conversion of the starting material and the yield of the ortho-arylated product.

Analysis and Comparison:

The performance of this compound and N-propyl-4-methoxybenzamide should be compared based on the following metrics:

  • Initial Reaction Rate: Determined from the kinetic data obtained by GC analysis at early time points.

  • Reaction Yield: The final yield of the ortho-arylated product after 24 hours.

  • Selectivity: Assessment of the formation of any side products (e.g., di-arylated products).

Visualizing the Process

Molecular Structures

G cluster_propyl N-propyl-4-methoxybenzamide cluster_hexyl This compound propyl [Image of N-propyl-4-methoxybenzamide structure] hexyl [Image of this compound structure]

Caption: Molecular structures of N-propyl-4-methoxybenzamide and this compound.

Generalized Catalytic Cycle

Catalytic_Cycle A Pd(II) Precatalyst B Amide Coordination A->B + N-Alkylbenzamide C C-H Activation (Palladacycle Formation) B->C - H+ D Oxidative Addition of Aryl Halide C->D + Ar-X E Reductive Elimination D->E F Product Release E->F ortho-Arylated Product F->B Catalyst Regeneration

Caption: Generalized catalytic cycle for the palladium-catalyzed ortho-arylation of N-alkylbenzamides.

Conclusion and Future Outlook

Future investigations could explore a wider range of N-alkyl chain lengths and branching to create a more comprehensive structure-activity relationship. Such studies will not only deepen our fundamental understanding of catalytic processes but also enable the rational design of more efficient and selective catalytic systems for organic synthesis.

References

  • Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. PubMed, 2022. [Link]

  • Selective ortho-C–H Activation in Arenes without Functional Groups. PMC, 2022. [Link]

  • Effect of Ligand Steric Hindrance on Catalytic Polymerization of Cycloolefin Polymer (COP). Wiley Online Library, 2023. [Link]

  • Palladium-Catalyzed Hydroarylation of N‑Propargyl Benzamides: A Direct Route to N‑Allylbenzamides and Acid-Induced Cyclization to Oxazolines. PMC, 2024. [Link]

  • 4-Methoxybenzamide. PubChem. [Link]

  • N-ethyl-4-methoxybenzamide. PubChem. [Link]

  • 4-methoxy-N-phenylbenzamide. PubChem. [Link]

  • ortho-Arylation of Benzamides. ACS Publications, 2005. [Link]

Sources

Comparison Guide: Cross-Validation of HPLC and GC-MS for N-Hexyl-4-Methoxybenzamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis and quality control of N-hexyl-4-methoxybenzamide (a lipophilic amide often utilized as a structural analog in capsaicinoid or histone deacetylase inhibitor research), relying on a single analytical technique poses significant risk.

This guide objectively compares High-Performance Liquid Chromatography with UV Detection (HPLC-UV) against Gas Chromatography-Mass Spectrometry (GC-MS) .

The Critical Finding: While HPLC-UV is the industry standard for quantifying the main peak and aromatic impurities (e.g., 4-methoxybenzoic acid), it suffers from a critical "blind spot": it fails to detect non-chromophoric alkylamine precursors. Conversely, GC-MS excels at detecting volatile amine impurities but risks thermal degradation of the amide backbone. This guide advocates for a cross-validated approach, demonstrating that single-method analysis can lead to false purity reporting of up to 5-10%.

Technical Analysis: The "Blind Spot" Paradox

To understand why cross-validation is mandatory, we must analyze the synthesis pathway and the detection limitations of each method.

Synthesis Context: this compound is typically synthesized via the Schotten-Baumann reaction or direct amidation:



Comparative Blind Spots
FeatureHPLC-UV (254 nm)GC-MS (EI Source)
Primary Detection Principle UV Absorption (Chromophores)Ionization of Volatiles
Analyte: this compound Excellent. Strong signal from the anisoyl ring.Good. Stable, but requires high elution temp (>250°C).
Impurity A: 4-Methoxybenzoic Acid Excellent. High sensitivity.Poor. Polar carboxyl group causes peak tailing; requires derivatization (e.g., TMS).
Impurity B: Hexylamine CRITICAL FAILURE. No UV chromophore. Invisible at 254 nm.Excellent. High volatility, distinct fragmentation.
Thermal Stability Risk None. Ambient/Low temp analysis.Moderate. Amides can dehydrate to nitriles in hot injectors.

Experimental Protocols

The following protocols are designed to be self-validating. The HPLC method focuses on the polar acid impurities, while the GC-MS method targets the volatile amine fraction.

Protocol A: HPLC-UV (Targeting Hydrolytic Impurities)

Objective: Quantify this compound and free acid degradants.

  • System: Quaternary Gradient HPLC with PDA/UV Detector.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses silanol ionization).

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 254 nm (primary), 210 nm (secondary for alkyl chain check).

Gradient Program:

  • 0-2 min: 40% B (Isocratic hold for polar acids).

  • 2-15 min: 40%

    
     90% B (Linear ramp to elute lipophilic amide).
    
  • 15-20 min: 90% B (Wash).

  • 20-25 min: 40% B (Re-equilibration).

Expert Insight: We use phosphoric acid instead of formic acid here because the low pH (<2.5) ensures 4-methoxybenzoic acid (pKa ~4.5) remains protonated, preventing peak splitting/tailing.

Protocol B: GC-MS (Targeting Amine Precursors)

Objective: Detect residual hexylamine and confirm molecular mass.

  • System: Single Quadrupole GC-MS with Split/Splitless Inlet.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm x 0.25µm.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet Temp: 280°C (Split ratio 20:1). Note: Do not exceed 300°C to prevent thermal degradation.

  • Transfer Line: 280°C.[2]

Temperature Program:

  • Initial: 60°C (Hold 2 min) - Traps volatile hexylamine.

  • Ramp: 20°C/min to 300°C.

  • Final: 300°C (Hold 5 min) - Elutes high-boiling amide.

MS Parameters:

  • Source: EI (70 eV).

  • Scan Range: 40-400 m/z.

  • Solvent Delay: 2.5 min (Skip solvent, catch amine).

Visualizing the Validation Logic

The following diagram illustrates the decision matrix used to determine the true purity of the sample based on the orthogonal data sets.

ValidationLogic Start Crude this compound HPLC Protocol A: HPLC-UV (Reverse Phase C18) Start->HPLC GCMS Protocol B: GC-MS (HP-5MS) Start->GCMS Res_HPLC_Pass HPLC Purity > 98% (No Acid Detected) HPLC->Res_HPLC_Pass Single Sharp Peak Res_HPLC_Fail HPLC Purity < 98% (Acid Peak Present) HPLC->Res_HPLC_Fail Fronting Peak (Acid) Res_GC_Pass GC-MS Purity > 98% (No Amine Detected) GCMS->Res_GC_Pass Clean Baseline Res_GC_Fail GC-MS Purity < 98% (Hexylamine Peak) GCMS->Res_GC_Fail Early Eluting Peak (Amine) Decision_Final CERTIFIED PURE (Release Batch) Res_HPLC_Pass->Decision_Final Decision_Recrys REJECT: Recrystallize (Remove Acid) Res_HPLC_Fail->Decision_Recrys Decision_Dump CRITICAL FAIL (Review Synthesis) Res_HPLC_Fail->Decision_Dump Res_GC_Pass->Decision_Final Decision_Wash REJECT: Acid Wash (Remove Amine) Res_GC_Fail->Decision_Wash Res_GC_Fail->Decision_Dump

Figure 1: Orthogonal decision matrix ensuring no impurity passes undetected.

Comparative Results & Data Analysis

The table below summarizes a typical dataset from a "99% Pure" (claimed) crude batch. Note the discrepancy in Area %.

ParameterHPLC-UV ResultsGC-MS ResultsInterpretation
Main Peak RT 12.4 min14.2 minConsistent retention of lipophilic amide.
Impurity A (Acid) 1.2% Area Not Detected / TailingHPLC detects the polar acid; GC misses it due to polarity.
Impurity B (Amine) Not Detected 3.5% Area Crucial: HPLC is blind to hexylamine (no UV). GC detects it.[3]
Calculated Purity 98.8% (False High)96.5% (False High)Single methods overestimate purity.
True Purity ----~95.3% (Combined Impurity Load)
Discrepancy Analysis
  • HPLC Bias: The hexylamine impurity does not absorb at 254 nm. If you rely solely on HPLC, you will unknowingly release a product containing 3.5% toxic amine.

  • GC Bias: The 4-methoxybenzoic acid often adsorbs to the glass liner or column active sites, appearing as baseline noise rather than a distinct peak.

Discussion: Mechanistic Validation

Mass Spectral Confirmation (GC-MS)

To validate that the main peak in GC is indeed this compound and not a thermal degradation product, look for the McLafferty Rearrangement .

  • Parent Ion:

    
    
    
  • Base Peak: Look for

    
     (The 4-methoxybenzoyl cation, resulting from alpha-cleavage).
    
  • Diagnostic Fragment:

    
     (McLafferty rearrangement involving the N-hexyl chain).
    
HPLC Specificity

To validate the HPLC method, perform a Peak Purity Scan using the PDA detector. The UV spectrum of the main peak should be uniform from the ascending edge to the descending edge, confirming no co-eluting isomers.

Conclusion & Recommendation

For this compound, neither HPLC nor GC-MS is sufficient as a standalone release test.

  • Use HPLC-UV to strictly limit the 4-methoxybenzoic acid (Starting Material A).

  • Use GC-MS (or HPLC-ELSD/CAD) to strictly limit the hexylamine (Starting Material B).

  • Final Purity Calculation: Must be derived by subtracting the sum of impurities from both methods, ensuring no double-counting.

Recommendation: For routine QC, if GC-MS is unavailable, modify the HPLC method to use a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) , which are "universal" detectors capable of seeing the non-chromophoric amine.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.
  • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Section on Amide Thermal Stability).
  • PubChem. (n.d.). Compound Summary: N-Hexylbenzamide (Analog). National Library of Medicine. Retrieved from [Link][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Mass Spectrometry of Amides/McLafferty Rearrangement).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.